Alr2-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O3S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-5-1-11(2-6-13)9-15-16(22)19(17(23)24-15)18-10-12-3-7-14(21)8-4-12/h1-10,20-21H/b15-9-,18-10+ |
InChI Key |
FWENLZVISCLCNP-PFVOVTSXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of a Novel Aldose Reductase 2 (ALR2) Inhibitor: The Case of Compound 15c
As the specific molecule "Alr2-IN-3" was not identified in the initial search, this technical guide will focus on a representative and recently discovered Aldose Reductase 2 (ALR2) inhibitor, compound 15c , a novel benzothiadiazine acetic acid derivative. This compound has been selected due to the availability of detailed public information regarding its discovery, synthesis, and biological evaluation, making it a suitable subject for an in-depth analysis.
This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent and selective Aldose Reductase 2 (ALR2) inhibitor, compound 15c. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ALR2 inhibition for diabetic complications.
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions.[1][2][3] This pathway converts glucose to sorbitol, and its overactivation is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4][5][6] Consequently, the development of potent and selective ALR2 inhibitors is a promising therapeutic strategy to mitigate these debilitating conditions.[1][4][7] However, many potential ALR2 inhibitors have failed in clinical trials due to a lack of efficacy or significant side effects, often attributed to poor selectivity over the structurally similar aldehyde reductase (ALR1).[1]
The discovery of compound 15c, a benzothiadiazine acetic acid derivative, represents a significant advancement in the pursuit of selective ALR2 inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for compound 15c and its comparators as reported in the cited literature.
Table 1: In Vitro Inhibitory Activity of Compound 15c and Reference Compounds against ALR2 and ALR1
| Compound | ALR2 IC50 (nmol/L) | ALR1 IC50 (nmol/L) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| Compound 15c | 33.19 | >537,000 | ~16,109 |
| Epalrestat | Not Reported | Not Reported | Not Reported |
Data extracted from the study on novel benzothiadiazine-based selective aldose reductase inhibitors.[1]
Table 2: Pharmacokinetic Properties of Compound 15c and Epalrestat in Rats
| Parameter | Compound 15c | Epalrestat |
| Half-life (t1/2) (h) | 5.60 | 2.23 |
| Area Under the Curve (AUC(0-t)) (μg/mL * h) | 598.57 ± 216.5 | 20.43 ± 3.7 |
Data extracted from the study on novel benzothiadiazine-based selective aldose reductase inhibitors.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of compound 15c.
ALR2 and ALR1 Inhibition Assay
-
Enzyme Source: Recombinant human aldose reductase (ALR2) and aldehyde reductase (ALR1).
-
Substrates: DL-glyceraldehyde for ALR2 and ALR1.
-
Cofactor: β-NADPH.
-
Procedure:
-
The reaction mixture is prepared in a phosphate buffer (pH 6.2).
-
The mixture contains the respective enzyme (ALR2 or ALR1), the cofactor (β-NADPH), and the substrate (DL-glyceraldehyde).
-
The test compounds (like compound 15c) are added at varying concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Intravenous or oral administration of the test compounds.
-
Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC) are calculated from the plasma concentration-time profiles using appropriate software.
Visualizations
The Polyol Pathway and the Role of ALR2
The following diagram illustrates the polyol pathway, highlighting the central role of Aldose Redductase (ALR2) in the conversion of glucose to sorbitol, a key step in the development of diabetic complications.
Caption: The Polyol Pathway initiated by ALR2.
Experimental Workflow for the Discovery of Novel ALR2 Inhibitors
This diagram outlines the general workflow employed for the discovery of novel ALR2 inhibitors, from initial screening to in vivo evaluation.
Caption: Workflow for ALR2 inhibitor discovery.
Synthesis of Compound 15c
While a detailed, step-by-step synthesis protocol for compound 15c is not publicly available, the general synthetic approach for benzothiadiazine acetic acid derivatives can be inferred from the literature. The synthesis likely involves a multi-step process starting from commercially available precursors. Key steps would include the formation of the core benzothiadiazine ring structure, followed by the introduction of the acetic acid moiety and other functional groups through standard organic chemistry transformations. The development of a scalable and efficient synthesis route is a critical aspect of the drug development process for this class of compounds.
References
- 1. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Selectivity of ALR2-IN-2 for Aldose Reductase (ALR2)
A Note on Nomenclature: Initial searches for "Alr2-IN-3" did not yield specific results. However, substantial data is available for a closely related compound, "ALR2-IN-2." This guide will focus on ALR2-IN-2, assuming a typographical error in the original query.
This technical guide provides a comprehensive overview of the selectivity of the aldose reductase inhibitor, ALR2-IN-2. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its inhibitory potency, the experimental methods for its evaluation, and its mechanism of action within the polyol pathway.
Quantitative Data on Inhibitor Selectivity
The selectivity of an aldose reductase inhibitor is a critical parameter in drug development, as off-target inhibition of related enzymes, such as aldehyde reductase (ALR1), can lead to undesirable side effects. ALR2-IN-2 has demonstrated preferential inhibition of ALR2 over ALR1. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | Target Enzyme | Species | IC50 (nM) | Selectivity (ALR1/ALR2) |
| ALR2-IN-2 | ALR2 | Rat | 22 | ~5.3-fold |
| ALR2-IN-2 | ALR1 | Rat | 116 |
This data indicates that ALR2-IN-2 is approximately 5.3 times more potent at inhibiting ALR2 than ALR1 in rats.
Experimental Protocols
The following is a representative, detailed methodology for determining the in vitro inhibitory activity of compounds against ALR2 and ALR1. While the specific protocol for ALR2-IN-2 is not publicly available, this method reflects the standard procedures used in the field.
Enzyme Inhibition Assay for ALR2 and ALR1
1. Enzyme and Substrate Preparation:
- Enzyme Source: Recombinant human or rat ALR2 and ALR1 are expressed in and purified from E. coli. The purity of the enzymes should be verified by SDS-PAGE.
- Substrate Solution: A solution of the substrate, DL-glyceraldehyde, is prepared in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2).
- Cofactor Solution: A solution of β-nicotinamide adenine dinucleotide phosphate (NADPH) is prepared in the same buffer.
2. Assay Procedure:
- The assay is performed in a 96-well microplate format.
- To each well, the following are added in order:
- 100 µL of 100 mM sodium phosphate buffer (pH 6.2)
- 20 µL of the test inhibitor (ALR2-IN-2) at various concentrations, dissolved in a suitable solvent (e.g., DMSO). For the control wells, only the solvent is added.
- 20 µL of the purified enzyme solution (ALR2 or ALR1).
- The plate is pre-incubated at room temperature for 10 minutes.
- The enzymatic reaction is initiated by the addition of 20 µL of the NADPH solution and 40 µL of the DL-glyceraldehyde substrate solution.
- The final reaction mixture (200 µL) contains the enzyme, substrate, cofactor, and inhibitor in the buffer.
3. Data Acquisition and Analysis:
- The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over a period of 5-10 minutes using a microplate reader.
- The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 * The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
ALR2 is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process contributes to the pathogenesis of diabetic complications. ALR2-IN-2 exerts its therapeutic effect by inhibiting ALR2, thereby blocking the conversion of glucose to sorbitol.
Caption: The Polyol Pathway and the inhibitory action of ALR2-IN-2.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of potential ALR2 inhibitors.
Caption: A generalized workflow for the discovery and development of ALR2 inhibitors.
Foundational Research on Aldose Reductase 2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on aldose reductase 2 (ALR2) inhibitors, providing a comprehensive resource for professionals in the field of drug discovery and development. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with ALR2 inhibition.
Introduction: The Role of Aldose Reductase 2 in Diabetic Complications
Aldose reductase 2 (ALR2), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[2][3] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1]
The accumulation of sorbitol within cells, where it is poorly permeable, creates osmotic stress, leading to cellular damage in various tissues.[4] This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy (nerve damage), nephropathy (kidney damage), retinopathy (eye damage), and cataract formation.[5][6] The increased flux through the polyol pathway also leads to the depletion of NADPH, a critical cofactor for regenerating the intracellular antioxidant glutathione, thereby exacerbating oxidative stress.[7] Consequently, the inhibition of ALR2 has been a major therapeutic target for the prevention and treatment of these long-term diabetic complications.[5][8]
Quantitative Data on ALR2 Inhibitors
The potency and selectivity of ALR2 inhibitors are crucial for their therapeutic efficacy and safety. A significant challenge in the development of ALR2 inhibitors is achieving selectivity over the closely related enzyme aldehyde reductase 1 (ALR1), which plays a vital role in detoxifying various endogenous and exogenous aldehydes.[9] Inhibition of ALR1 can lead to undesirable side effects. The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of several foundational and recently developed ALR2 inhibitors against both ALR2 and ALR1, providing a comparative overview of their potency and selectivity.
| Inhibitor | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity (ALR1 IC50 / ALR2 IC50) | Reference |
| Epalrestat | 0.098 | >10 | >102 | [6] |
| Sorbinil | 0.3 | 7.75 | 25.8 | [10] |
| Tolrestat | 0.03 | - | - | |
| Zopolrestat | 0.02 | - | - | |
| Fidarestat | 0.008 | - | - | |
| Ranirestat | 0.005 | - | - | |
| Lidorestat | 0.012 | - | - | |
| Minalrestat | 0.04 | - | - | |
| Imirestat | 0.028 | - | - | |
| Ponalrestat | 0.045 | - | - | |
| Agnuside | 0.0224 | - | - | |
| Eupalitin-3-O-galactoside | 0.0273 | - | - | |
| Compound 3c (thiosemicarbazone derivative) | 1.42 | >50 | >35.2 | [4] |
Table 1: Inhibitory Potency (IC50) of Selected ALR2 Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for various ALR2 inhibitors against both ALR2 and its isoform ALR1. Lower IC50 values indicate higher potency. The selectivity index highlights the preference of the inhibitor for ALR2 over ALR1.
| Inhibitor | ALR2 Ki (nM) | Inhibition Type | Reference |
| Acyl hydrazones | 49.22 - 897.20 | - | [6] |
| Quinoxalin-4(3H)-one derivative | 61.20 | - | [6] |
| Bis-sulfide derivatives | 530 - 710 | - | [6] |
| Auraptene | 1840 | Noncompetitive | [10] |
| Isopimpinellin | 1830 | Competitive | [10] |
| Marmesin | 2320 | Mixed | [10] |
Table 2: Inhibition Constants (Ki) and Inhibition Type of Selected ALR2 Inhibitors. This table presents the inhibition constant (Ki) values, which represent the concentration of inhibitor required to produce half-maximum inhibition, and the mode of inhibition for several ALR2 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the foundational research of ALR2 inhibitors.
In Vitro ALR2 Enzyme Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on ALR2 activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified or recombinant ALR2.
Principle: The activity of ALR2 is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.[11][12]
Materials:
-
Purified or recombinant human ALR2 enzyme
-
Potassium phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.16 mM in buffer)
-
DL-glyceraldehyde solution (substrate, e.g., 10 mM in buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, ALR2 enzyme solution, and the test compound at various concentrations. A control well with solvent only (no inhibitor) and a blank well (no enzyme) should be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the NADPH solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).
-
Calculate the initial velocity (rate of NADPH consumption) for each concentration of the test compound from the linear portion of the absorbance vs. time curve.
-
The percent inhibition for each concentration is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Aldose Reductase Activity Assay
This assay assesses the ability of a compound to inhibit ALR2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To measure the inhibition of ALR2 activity by a test compound in a cell-based system.
Principle: Cells that express ALR2 are cultured under high glucose conditions to stimulate the polyol pathway. The intracellular accumulation of sorbitol is then measured. A reduction in sorbitol levels in the presence of a test compound indicates inhibition of ALR2.
Materials:
-
A suitable cell line expressing ALR2 (e.g., human retinal pigment epithelial cells - ARPE-19, or lens epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
Test compounds
-
Lysis buffer
-
Sorbitol assay kit (commercially available) or a method for sorbitol quantification (e.g., HPLC or GC-MS)
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Replace the normal growth medium with high glucose medium and treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (no inhibitor).
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Measure the intracellular sorbitol concentration in the lysates using a sorbitol assay kit or another validated quantification method.
-
Normalize the sorbitol concentration to the total protein concentration in each sample.
-
Calculate the percent inhibition of sorbitol accumulation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value as described in the enzyme inhibition assay.
In Vivo Models for Efficacy Testing
Animal models are crucial for evaluating the therapeutic potential of ALR2 inhibitors in a physiological context. The streptozotocin (STZ)-induced diabetic rat is a widely used model.[13]
Objective: To assess the ability of an ALR2 inhibitor to prevent or ameliorate diabetic complications in an animal model of diabetes.
Model: Streptozotocin (STZ)-induced diabetic rats. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia.
Procedure:
-
Induce diabetes in rats by a single intraperitoneal or intravenous injection of STZ.
-
Confirm the diabetic state by measuring blood glucose levels.
-
Treat the diabetic rats with the test compound orally or via another appropriate route of administration for a prolonged period (e.g., several weeks to months). A group of diabetic rats receiving vehicle will serve as the control. A non-diabetic control group should also be included.
-
Throughout the study, monitor key parameters such as blood glucose levels, body weight, and food and water intake.
-
At the end of the treatment period, assess the development of diabetic complications. This can include:
-
Diabetic Neuropathy: Measurement of nerve conduction velocity (NCV) and assessment of thermal or mechanical sensitivity.
-
Diabetic Nephropathy: Measurement of urinary albumin excretion and histological examination of the kidneys.
-
Diabetic Retinopathy: Ophthalmoscopic examination and histological analysis of the retina.
-
Diabetic Cataracts: Slit-lamp examination of the lens to assess cataract formation.
-
-
Compare the outcomes in the treated group with the diabetic control group to determine the efficacy of the ALR2 inhibitor.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the central signaling pathway involving ALR2, a typical experimental workflow for inhibitor screening, and the logical relationship between ALR2 and diabetic complications.
Caption: The Polyol Pathway and its role in diabetic complications.
Caption: A typical workflow for the screening and development of ALR2 inhibitors.
Caption: Logical relationship between hyperglycemia, ALR2, and diabetic complications.
Conclusion
The foundational research on aldose reductase 2 inhibitors has established a clear rationale for targeting this enzyme to combat the debilitating long-term complications of diabetes. While early inhibitors faced challenges with selectivity and clinical efficacy, ongoing research continues to yield more potent and selective compounds. The experimental protocols and screening workflows detailed in this guide provide a framework for the continued discovery and development of novel ALR2 inhibitors. A thorough understanding of the underlying molecular mechanisms, coupled with robust in vitro and in vivo evaluation, is paramount to advancing this promising therapeutic strategy into clinical success.
References
- 1. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchworks.creighton.edu]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 8. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Alr2-IN-3: A Technical Guide for the Investigation of Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by progressive nerve damage. A key therapeutic target in the amelioration of this condition is the aldose reductase (ALR2) enzyme, a critical component of the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol, leading to osmotic stress and oxidative damage in neuronal tissues. This guide provides a comprehensive technical overview of Alr2-IN-3, a novel, potent, and selective non-acidic rhodanine-based inhibitor of ALR2. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to support further investigation and drug development efforts in the field of diabetic neuropathy.
Introduction: The Role of Aldose Reductase in Diabetic Neuropathy
Diabetic neuropathy is a common and severe complication of diabetes, affecting a significant portion of diabetic patients. The pathogenesis of diabetic neuropathy is multifactorial, with hyperglycemia playing a central role in initiating a cascade of metabolic and vascular insults to the peripheral nervous system. One of the key mechanisms implicated in this process is the polyol pathway.[1]
In hyperglycemic states, the excess glucose is shunted into the polyol pathway, where aldose reductase (ALR2) catalyzes its reduction to sorbitol, with NADPH as a cofactor. Sorbitol is then converted to fructose by sorbitol dehydrogenase.[1] The accumulation of sorbitol within nerve cells leads to osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing susceptibility to oxidative stress.[1] This cascade of events contributes to nerve dysfunction, characterized by reduced nerve conduction velocity and progressive nerve damage.[2] Consequently, the inhibition of ALR2 presents a promising therapeutic strategy to mitigate the progression of diabetic neuropathy.[3][4]
This compound: A Novel Rhodanine-Based ALR2 Inhibitor
This compound is a recently identified, potent, and selective inhibitor of aldose reductase.[2] It belongs to a series of novel rhodanine-based compounds characterized by a non-acidic nature and the presence of a p-hydroxybenzylidene functional group.[2] This non-acidic characteristic is significant as it may contribute to improved cell permeability and pharmacokinetic properties compared to traditional carboxylic acid-based ALR2 inhibitors.
Chemical Structure
This compound has been identified as compound 2f in the study by Kratky M, et al. (2022). While the exact chemical structure image is available in the source publication, it can be described as a rhodanine derivative containing a p-hydroxybenzylidene moiety. The rhodanine core is a thiazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4. The p-hydroxybenzylidene group is attached at the 5-position of the rhodanine ring.
Mechanism of Action
The inhibitory activity of this compound is attributed to its specific interaction with the active site of the aldose reductase enzyme. In silico docking studies have revealed that the deprotonated 4-hydroxybenzylidene group of this compound plays a crucial role in binding. It is proposed to interact with the anion-binding sub-pocket of the ALR2 active site through the formation of a strong hydrogen bond and charge interactions. This targeted binding effectively blocks the substrate (glucose) from accessing the catalytic site, thereby inhibiting the enzymatic reaction.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and related compounds from the same series, as reported by Kratky M, et al. (2022).
Table 1: In Vitro Inhibitory Activity of this compound against Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1)
| Compound ID | IC50 for rat ALR2 (nM) | IC50 for rat ALR1 (nM) | Selectivity Index (ALR1/ALR2) |
| This compound (2f) | 22 | 116 | 5.27 |
Data extracted from MedChemExpress product page citing Kratky M, et al. Eur J Med Chem. 2022 Nov 12;246:114922.[2]
Note: The full research paper by Kratky et al. likely contains data for the entire series of synthesized compounds. For a comprehensive comparison, researchers are encouraged to consult the original publication.
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound, based on standard practices in the field and information inferred from the primary literature.
Synthesis of this compound (Compound 2f)
The synthesis of rhodanine-based inhibitors like this compound typically involves a Knoevenagel condensation reaction.
Materials:
-
Rhodanine-3-acetic acid
-
4-hydroxybenzaldehyde
-
Piperidine (as a catalyst)
-
Ethanol (as a solvent)
-
Appropriate reagents for subsequent modifications to achieve the final non-acidic structure (details would be in the full experimental procedure of the source paper).
Procedure:
-
A mixture of rhodanine-3-acetic acid and 4-hydroxybenzaldehyde (in equimolar amounts) is dissolved in ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is refluxed for a specified period (e.g., 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-(4-hydroxybenzylidene)rhodanine-3-acetic acid intermediate.
-
Further chemical modifications, as detailed in the primary publication, are performed to convert the carboxylic acid group to the final non-acidic moiety of this compound.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of this compound against ALR2 is determined using a spectrophotometric assay.
Materials:
-
Recombinant rat lens aldose reductase (ALR2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
This compound (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
The assay is performed in a 96-well plate. Each well contains a final volume of 200 µL.
-
To each well, add 100 µL of 0.1 M sodium phosphate buffer (pH 6.2).
-
Add 20 µL of NADPH solution (final concentration, e.g., 0.1 mM).
-
Add 10 µL of the test compound (this compound) at various concentrations. For the control, add 10 µL of DMSO.
-
Add 20 µL of the ALR2 enzyme solution.
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
The enzymatic reaction is initiated by adding 50 µL of the substrate, DL-glyceraldehyde (final concentration, e.g., 1 mM).
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Studies and Pharmacokinetics
As of the latest available information, specific in vivo efficacy and pharmacokinetic data for this compound in animal models of diabetic neuropathy have not been published. However, studies on other rhodanine derivatives have shown promise in in vivo settings. For instance, some rhodanine-based compounds have been demonstrated to reduce sorbitol accumulation in the sciatic nerve and improve nerve conduction velocity in streptozotocin-induced diabetic rats.[5] The non-acidic nature of this compound is hypothesized to improve its pharmacokinetic profile, potentially leading to better tissue penetration and in vivo efficacy. Further preclinical studies are warranted to evaluate the therapeutic potential of this compound in relevant animal models of diabetic neuropathy.
Visualizations
Signaling Pathway
References
- 1. Synthesis and in vivo antidiabetic activity of novel dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Aldose Reductase 2 (ALR2) Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Aldose Reductase 2 (ALR2) inhibitors. Due to the absence of specific public data for a compound designated "Alr2-IN-3," this document outlines the fundamental principles and methodologies using examples of other known ALR2 inhibitors.
Introduction to Aldose Reductase 2 (ALR2)
Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway's activity is minimal.[3] However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[3] This accumulation can cause osmotic stress and subsequent cellular damage.[3] The activation of ALR2 is implicated in the pathogenesis of diabetic complications, including retinopathy, neuropathy, and nephropathy.[1][2][3] Therefore, inhibiting ALR2 is a key therapeutic strategy to prevent or mitigate these complications.[2]
The Polyol Pathway and ALR2 Inhibition
The polyol pathway is a two-step metabolic pathway. In the first step, ALR2 reduces glucose to sorbitol, a reaction that utilizes NADPH as a cofactor.[3] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase. The excessive consumption of NADPH by ALR2 during hyperglycemia can deplete cellular stores of this crucial reducing equivalent, leading to increased oxidative stress.[1] ALR2 inhibitors aim to block the initial step of this pathway, thereby preventing sorbitol accumulation and the associated cellular stress.
Caption: The Polyol Pathway highlighting the role of ALR2.
Quantitative Data on ALR2 Inhibitors
The efficacy of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activities of several ALR2 inhibitors as reported in the literature.
| Compound | ALR2 IC50 (µM) | Selectivity Index (over ALR1) | Reference Compound | Reference IC50 (µM) |
| Agnuside | 0.0224 | N/A | Epalrestat | 0.098 |
| Eupalitin-3-O-galactoside | 0.0273 | N/A | Epalrestat | 0.098 |
| Thiosemicarbazone (3c) | 1.42 | >1 | ||
| Hydantoin (FM6B) | 1.02 | 43.63 | ||
| Hydantoin (FM7B) | 1.14 | 37.03 | ||
| Hydantoin (FM9B) | 1.08 | 45.14 |
Data sourced from multiple studies for illustrative purposes.[1][4][5]
Experimental Protocols
This assay determines the in vitro potency of a test compound to inhibit ALR2 enzymatic activity.
Principle: The activity of ALR2 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[1][6]
Materials:
-
Human recombinant ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (inhibitor)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing sodium phosphate buffer, NADPH, and the ALR2 enzyme.
-
Add the test compound at various concentrations to the respective wells. Include a control with no inhibitor.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, D,L-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay validates the activity of the inhibitor in a cellular environment.
Principle: The inhibitory effect of the compound on ALR2 is assessed in a relevant cell line, such as human retinal pigment epithelial cells (ARPE-19), which are susceptible to hyperglycemic damage.[1]
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM) with normal and high glucose concentrations
-
Test compound
-
Cell lysis buffer
-
Reagents for ALR2 activity assay (as described in 4.1)
-
Protein quantification assay kit (e.g., Bradford assay)
Procedure:
-
Culture ARPE-19 cells to a suitable confluency in a multi-well plate.
-
Expose the cells to high glucose medium to induce ALR2 activity, along with varying concentrations of the test compound. Include control wells with normal glucose and high glucose without the inhibitor.
-
After an incubation period (e.g., 24-48 hours), wash the cells and lyse them to release intracellular proteins.
-
Determine the total protein concentration in each lysate.
-
Measure the ALR2 activity in the cell lysates using the spectrophotometric method described in section 4.1, normalizing the activity to the total protein concentration.
-
Calculate the percentage of ALR2 inhibition in the cells treated with the compound compared to the high-glucose control.
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the in vitro screening and evaluation of potential ALR2 inhibitors.
Caption: A generalized workflow for ALR2 inhibitor screening.
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Alr2-IN-2 Inhibition of Aldose Reductase (ALR2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic inhibition of Aldose Reductase 2 (ALR2) by the inhibitor Alr2-IN-2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biological pathways and experimental workflows.
Introduction to Aldose Reductase 2 (ALR2)
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which, under normal physiological conditions, plays a role in osmoregulation and the detoxification of aldehydes. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. This leads to the accumulation of sorbitol, depletion of NADPH, and subsequent oxidative stress, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts. As such, ALR2 has emerged as a significant therapeutic target for the development of inhibitors to manage these complications.
Alr2-IN-2: A Rhodanine-Based Inhibitor of ALR2
Alr2-IN-2 is a potent, rhodanine-based inhibitor of ALR2. Rhodanine and its derivatives are a well-established class of compounds that have been extensively investigated for their ALR2 inhibitory activity. These compounds typically act as competitive inhibitors, binding to the active site of the enzyme.
Quantitative Inhibition Data
The inhibitory potency of Alr2-IN-2 has been determined against both rat aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1). The selectivity of an inhibitor for ALR2 over ALR1 is a critical parameter, as non-selective inhibition can lead to off-target effects.
| Inhibitor | Target Enzyme | IC50 (nM) |
| Alr2-IN-2 | Rat ALR2 | 22 |
| Alr2-IN-2 | Rat ALR1 | 116 |
Table 1: Summary of IC50 values for Alr2-IN-2.
Mechanism of Inhibition
While specific kinetic studies detailing the inhibition type and Ki value for Alr2-IN-2 are not extensively available in the public domain, based on the common mechanism of action for rhodanine-based inhibitors, Alr2-IN-2 is presumed to be a competitive inhibitor of ALR2. This means it likely competes with the substrate (e.g., glucose) for binding to the active site of the enzyme. Studies on other rhodanine derivatives have shown that they establish key interactions with active site residues, such as hydrogen bonding with Tyr48 and His110, thereby blocking substrate access.
Signaling Pathway
The following diagram illustrates the polyol pathway and the role of ALR2.
Unraveling the Therapeutic Potential of Aldose Reductase Inhibitors: A Technical Overview
A comprehensive exploration of the core science, experimental data, and therapeutic avenues of aldose reductase inhibition for researchers, scientists, and drug development professionals.
The pursuit of novel therapeutics for diabetic complications has identified aldose reductase (ALR2) as a critical enzyme target. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. The accumulation of sorbitol and the subsequent osmotic stress and depletion of NADPH are strongly implicated in the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataracts. This guide provides an in-depth analysis of the therapeutic potential of inhibiting ALR2, with a focus on the underlying mechanisms, experimental validation, and future directions.
While specific data on a compound designated "Alr2-IN-3" is not available in the public domain, this document will delve into the broader class of ALR2 inhibitors, using available data on representative molecules to illustrate the key concepts and experimental approaches.
The Polyol Pathway and Its Role in Diabetic Complications
The polyol pathway is a two-step metabolic route that converts glucose into fructose. In normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the presence of high glucose levels, as seen in diabetes mellitus, the flux through this pathway is significantly increased.
Figure 1. The Polyol Pathway of Glucose Metabolism.
The consequences of enhanced polyol pathway activity are multifaceted:
-
Sorbitol Accumulation: The intracellular buildup of sorbitol leads to osmotic stress, causing cellular damage, particularly in tissues with high ALR2 expression like the lens, retina, peripheral nerves, and kidneys.
-
NADPH Depletion: ALR2 utilizes NADPH as a cofactor. Its increased consumption depletes the intracellular pool of NADPH, which is essential for the regeneration of the antioxidant glutathione (GSH) by glutathione reductase. This compromises the cell's antioxidant defense system, leading to increased oxidative stress.
-
Increased Fructose and Advanced Glycation End Products (AGEs): The fructose generated can be phosphorylated to fructose-3-phosphate, a precursor for the formation of advanced glycation end products (AGEs). AGEs are highly reactive molecules that can modify proteins and lipids, contributing to cellular dysfunction and inflammation.[1]
Mechanism of Action of ALR2 Inhibitors
ALR2 inhibitors are designed to bind to the active site of the aldose reductase enzyme, preventing it from converting glucose to sorbitol. By blocking this initial step, these inhibitors aim to mitigate the downstream pathological effects of the polyol pathway. The specificity of these inhibitors for ALR2 over the closely related aldehyde reductase (ALR1) is a critical factor in their development to minimize off-target effects.[2]
Quantitative Data on ALR2 Inhibitors
The efficacy of ALR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of ALR2 inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Source |
| ALR2-IN-2 | Rat ALR2 | 22 | [3] |
| ALR2-IN-2 | Rat ALR1 | 116 | [3] |
| Agnuside | Human Lens ALR2 | 22.4 | [1] |
| Eupalitin-3-O-galactoside | Human Lens ALR2 | 27.3 | [1] |
| Epalrestat | Human Lens ALR2 | 98 | [1] |
Experimental Protocols for Evaluating ALR2 Inhibitors
The evaluation of potential ALR2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against ALR2.
Methodology:
-
Enzyme Preparation: Recombinant human or rat ALR2 is purified.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., sodium phosphate buffer), NADPH, a substrate (e.g., DL-glyceraldehyde), and the purified ALR2 enzyme.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for In Vitro ALR2 Inhibition Assay.
In Vivo Studies in Diabetic Animal Models
Objective: To evaluate the efficacy of an ALR2 inhibitor in preventing or reversing diabetic complications in a living organism.
Methodology:
-
Animal Model: A diabetic animal model, such as streptozotocin (STZ)-induced diabetic rats or mice, is used. These animals exhibit hyperglycemia and develop complications similar to those seen in human diabetes.
-
Treatment: The diabetic animals are treated with the test ALR2 inhibitor, typically administered orally or via injection, over a specified period. A control group of diabetic animals receives a vehicle.
-
Endpoint Analysis: At the end of the treatment period, various tissues are collected and analyzed for markers of diabetic complications. This can include:
-
Nerve Conduction Velocity (NCV) Measurement: To assess diabetic neuropathy.
-
Lens Opacity Measurement: To evaluate cataract formation.
-
Kidney Function Tests: Measurement of albuminuria and creatinine clearance to assess nephropathy.
-
Biochemical Analysis: Measurement of sorbitol levels in tissues like the sciatic nerve and lens.
-
Signaling Pathways Implicated in ALR2-Mediated Pathology
The detrimental effects of increased polyol pathway flux extend beyond osmotic and oxidative stress, involving the modulation of key signaling pathways.
Figure 3. ALR2-Mediated Pathological Signaling Pathways.
Conclusion and Future Directions
The inhibition of aldose reductase remains a promising therapeutic strategy for the management of diabetic complications. The development of potent and selective ALR2 inhibitors has the potential to significantly improve the quality of life for individuals living with diabetes. Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors with even greater selectivity for ALR2 over ALR1 to minimize potential side effects.
-
Combination Therapies: Exploring the synergistic effects of ALR2 inhibitors with other diabetes medications.
-
Clinical Trials: Conducting large-scale clinical trials to definitively establish the long-term efficacy and safety of novel ALR2 inhibitors in human populations.
The continued investigation into the intricate mechanisms of ALR2 and the development of next-generation inhibitors hold the key to unlocking the full therapeutic potential of this important drug target.
References
An In-depth Technical Guide to Aldose Reductase 2 (ALR2) Inhibitors
A Note on Alr2-IN-3: Publicly available scientific literature and chemical databases contain limited to no specific information on a compound designated "this compound." The provided technical guide will, therefore, focus on the well-documented target of this putative compound, Aldose Reductase 2 (ALR2), and the broader class of its inhibitors. This guide will use data from representative and well-characterized ALR2 inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Aldose Reductase 2 (ALR2)
Aldose Reductase (ALR2; also known as AKR1B1) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway's activity is minimal. However, in hyperglycemic states, such as in diabetes mellitus, the increased glucose concentration leads to a significant upregulation of the polyol pathway.[1][3] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol, which is then oxidized to fructose.[1]
The overactivation of this pathway is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[3][4][5] The accumulation of intracellular sorbitol creates osmotic stress, while the increased consumption of NADPH cofactor leads to oxidative stress, contributing to cellular damage.[1][4] Consequently, the inhibition of ALR2 is a major therapeutic strategy for the prevention and management of these complications.[6][7]
Core Properties of Representative ALR2 Inhibitors
A significant challenge in the development of ALR2 inhibitors is achieving selectivity over the closely related enzyme Aldehyde Reductase (ALR1 or AKR1A1).[1][6] Non-selective inhibition can lead to undesirable side effects and toxicity.[4][7] The following table summarizes the inhibitory potency (IC50) of several well-known ALR2 inhibitors against both ALR2 and ALR1, highlighting their selectivity.
| Compound | Target | IC50 | Species | Source |
| ALR2-IN-2 | ALR2 | 22 nM | Rat | [8] |
| ALR1 | 116 nM | Rat | [8] | |
| Epalrestat | ALR2 | 98 nM | Human | |
| Sorbinil | ALR2 | 2.18 µM | - | [9] |
| Fidarestat | ALR2 | 26 nM | - | |
| Ponalrestat | ALR2 | 7.7 nM | - | |
| ALR1 | 60 µM | - | ||
| Tolrestat | ALR2 | 30-40 nM | - | |
| Zopolrestat | ALR2 | 2-5 nM | - |
Mechanism of Action and Signaling Pathways
ALR2 inhibitors act by binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This action mitigates the downstream pathological effects of the polyol pathway. The inhibition of ALR2 helps to:
-
Reduce Osmotic Stress: By preventing the accumulation of intracellular sorbitol.[3]
-
Alleviate Oxidative Stress: By preserving the cellular pool of NADPH, which is required for the regeneration of the key antioxidant, reduced glutathione (GSH).[1]
-
Decrease Formation of Advanced Glycation End Products (AGEs): The subsequent conversion of sorbitol to fructose can contribute to the formation of AGEs, which are implicated in diabetic complications.[1]
-
Modulate Inflammatory Signaling: ALR2 inhibition has been shown to block inflammatory signals induced by various stimuli, including hyperglycemia.[1]
The following diagram illustrates the polyol pathway and the consequences of its overactivation in a hyperglycemic state, which are mitigated by ALR2 inhibitors.
Caption: The Polyol Pathway and the action of ALR2 inhibitors.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against ALR2. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by ALR2.
A. Materials and Reagents:
-
Recombinant human or rat ALR2 enzyme
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Quercetin or Epalrestat (as a positive control)
-
UV/Visible spectrophotometer and quartz cuvettes
B. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH (e.g., 2.5 mM in buffer).
-
Prepare a stock solution of DL-glyceraldehyde (e.g., 100 mM in buffer).
-
Prepare serial dilutions of the test inhibitor and positive control at various concentrations.
-
-
Set up the Reaction Mixture:
-
In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the test inhibitor solution (or vehicle for control). The final volume is typically brought up with distilled water.
-
A typical reaction mixture might contain: 0.2 mL phosphate buffer, 0.1 mL NADPH solution, and 0.1 mL of the test compound dilution.[10]
-
-
Enzyme Addition and Incubation:
-
Add a specific amount of the ALR2 enzyme solution (e.g., 0.1 mL) to the cuvette to initiate the reaction.[10]
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 3-5 minutes).
-
-
Substrate Addition and Measurement:
-
Add the substrate (DL-glyceraldehyde) to the cuvette to start the enzymatic reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the change in absorbance over time. The extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The following diagram provides a workflow for screening potential ALR2 inhibitors.
Caption: A typical drug discovery workflow for ALR2 inhibitors.
Conclusion
Aldose Reductase 2 is a well-validated therapeutic target for mitigating the chronic complications associated with diabetes. The development of potent and, critically, selective inhibitors of ALR2 remains an active and important area of research. While numerous compounds have been investigated, challenges related to clinical efficacy and side effects have limited their widespread use. Future drug development efforts will likely focus on novel chemical scaffolds that offer improved selectivity and pharmacokinetic profiles, ultimately aiming to provide a safe and effective treatment to alleviate the burden of diabetic complications.
References
- 1. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphisms of Aldose Reductase (ALR2) Regulatory Gene are Risk Factors for Diabetic Retinopathy in Type-2 Diabetes Mellitus Patients in Bali, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Alr2-IN-3's Relevance in Hyperglycemia Research: A Technical Guide
Disclaimer: The specific designation "Alr2-IN-3" does not correspond to a publicly documented Aldose Reductase 2 (ALR2) inhibitor in the reviewed scientific literature. This technical guide utilizes data from well-characterized, potent, and selective ALR2 inhibitors as a representative model to illustrate the core principles and methodologies relevant to the field. The data and protocols presented herein are synthesized from published research on various ALR2 inhibitors to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
Chronic hyperglycemia, a hallmark of diabetes mellitus, is a primary driver of debilitating microvascular complications, including neuropathy, nephropathy, and retinopathy.[1][2][3] The polyol pathway, in which Aldose Reductase 2 (ALR2) is the rate-limiting enzyme, has been identified as a critical mediator of hyperglycemia-induced cellular damage.[1][3] Under normoglycemic conditions, ALR2 plays a minimal role in glucose metabolism. However, in a hyperglycemic state, the flux of glucose through the polyol pathway is significantly increased.[4][5] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][5] The subsequent accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of NADPH compromises the cell's antioxidant defense mechanisms, exacerbating oxidative stress.[4][5] Consequently, the inhibition of ALR2 presents a promising therapeutic strategy for the prevention and management of diabetic complications.[2][6] This guide provides an in-depth overview of the relevance of potent and selective ALR2 inhibitors in hyperglycemia research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data on Representative ALR2 Inhibitors
The efficacy of ALR2 inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against the ALR2 enzyme. A crucial aspect of their therapeutic potential is their selectivity over the closely related isoform, Aldehyde Reductase 1 (ALR1), as non-selective inhibition can lead to off-target effects and toxicity.[4][7] The following tables summarize the in vitro potency and selectivity of several representative ALR2 inhibitors from different chemical classes.
Table 1: In Vitro Potency of Thiosemicarbazone-Based ALR2 Inhibitors [4]
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| 3c | 1.42 | > 50 (low inhibition) | > 35 |
| 3b | 2.55 | > 50 (low inhibition) | > 19 |
| Sorbinil (Standard) | 2.18 | Not Reported | Not Applicable |
Table 2: In Vitro Potency of Phytocompound-Based ALR2 Inhibitors [8]
| Compound | ALR2 IC50 (nM) |
| Agnuside | 22.4 |
| Eupalitin-3-O-galactoside | 27.3 |
| Epalrestat (Standard) | 98 |
| Picroside II | 130 |
Table 3: In Vitro Potency of Hydantoin-Based ALR2 Inhibitors [9]
| Compound | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) |
| FM6B | 1.02 | 44.5 | 43.63 |
| FM7B | 1.14 | 42.2 | 37.03 |
| FM9B | 1.08 | 48.8 | 45.14 |
Experimental Protocols
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ALR2. The assay is based on spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][10]
Materials:
-
Recombinant human ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR2 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. For the control wells, add an equivalent volume of DMSO.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 5-10 minutes) using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This ex vivo assay measures the ability of an ALR2 inhibitor to reduce sorbitol accumulation in red blood cells (RBCs) cultured under high glucose conditions, mimicking a hyperglycemic state.[11]
Materials:
-
Freshly isolated human or animal red blood cells (RBCs)
-
High glucose culture medium (e.g., RPMI-1640 supplemented with 55 mM glucose)
-
Normoglycemic control medium (e.g., RPMI-1640 with 5.5 mM glucose)
-
Test compound
-
Sorbitol dehydrogenase
-
NAD+
-
Lysis buffer
-
Fluorometer or spectrophotometer
Procedure:
-
Wash the isolated RBCs with a suitable buffer.
-
Incubate the RBCs in the high glucose medium with and without various concentrations of the test compound for a prolonged period (e.g., 2-4 hours). A control group in normoglycemic medium should also be included.
-
After incubation, wash the RBCs to remove extracellular glucose and sorbitol.
-
Lyse the RBCs to release intracellular contents.
-
Measure the intracellular sorbitol concentration. A common method involves an enzymatic assay where sorbitol is converted to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced, which is proportional to the sorbitol concentration, can be measured by fluorescence or absorbance.
-
Compare the sorbitol levels in the treated groups to the untreated high glucose control to determine the inhibitory effect of the compound on sorbitol accumulation.
Visualization of Signaling Pathways and Workflows
Caption: The Polyol Pathway and its role in diabetic complications.
Caption: A typical workflow for the evaluation of ALR2 inhibitors.
References
- 1. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C(− 106)T polymorphism in ALR2 and risk of microvascular complications in T2DM patients in north Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. brieflands.com [brieflands.com]
Methodological & Application
Application Notes and Protocols for Alr2-IN-3 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (ALR2), the initial and rate-limiting enzyme of the polyol pathway, is a critical therapeutic target in the management of diabetic complications. Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol.[1] The subsequent accumulation of intracellular sorbitol creates osmotic stress and depletes NADPH, a crucial cofactor for regenerating the antioxidant glutathione. This cascade leads to increased oxidative stress, activation of inflammatory pathways, and ultimately, cellular damage in tissues such as the retina, nerves, and kidneys.[1][2]
Alr2-IN-3 is a potent and selective inhibitor of the ALR2 enzyme. By blocking the first step of the polyol pathway, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream pathological effects associated with chronic hyperglycemia. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound and other ALR2 inhibitors.
The primary assays described herein are:
-
Sorbitol Accumulation Assay: To directly measure the inhibitory effect of this compound on the polyol pathway in a cellular context.
-
Cell Viability (MTT) Assay: To assess the cytotoxicity of this compound and ensure that observed effects are not due to cell death.
-
NF-κB Activation Assay: To determine the compound's ability to suppress hyperglycemia-induced inflammatory signaling.
-
VEGF Expression Assay: To evaluate the inhibitor's effect on the expression of a key angiogenic factor implicated in diabetic retinopathy.
Signaling Pathway Modulated by ALR2 Inhibition
Under high glucose conditions, the increased flux through the polyol pathway initiates a signaling cascade that promotes inflammation and angiogenesis. ALR2 activation leads to the activation of Protein Kinase C (PKC), which in turn triggers the nuclear translocation of the transcription factor NF-κB.[3] Activated NF-κB then upregulates the expression of pro-inflammatory and pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[4][5] this compound, by inhibiting ALR2, is expected to interrupt this pathway at its origin.
Caption: ALR2 signaling pathway under hyperglycemic conditions and the point of inhibition by this compound.
Data Presentation: In Vitro Efficacy of ALR2 Inhibitors
The following tables summarize representative quantitative data for ALR2 inhibitors from various studies. This data serves as a benchmark for evaluating the potency of new compounds like this compound.
Table 1: ALR2 Inhibitory Activity (IC50 Values)
| Compound | IC50 (µM) | Cell Line / Enzyme Source | Reference |
| This compound (Test) | User Defined | Rat Lens / ARPE-19 | - |
| Sorbinil | 3.45 | Recombinant Human ALR2 | [6] |
| Epalrestat | 0.098 (98 nM) | Human Lens ALR2 | [7] |
| Quercetin | 1.00 | Rat Lens | [8] |
| Compound 3c | 1.42 | Recombinant Human ALR2 | [1] |
| Nifedipine | 2.50 | Recombinant Human ALR2 | [6] |
Table 2: Effect of ALR2 Inhibition on Cellular Endpoints
| Assay | Condition | Treatment | Result | Reference |
| Sorbitol Accumulation | High Glucose (55 mM) | C. spinosa Extract | 46.8% reduction | [2] |
| Cell Viability (ARPE-19) | High Glucose (30 mM) | Sorbinil | Prevented ~20% drop in viability | [9] |
| NF-κB Activation (VSMC) | High Glucose | Tolrestat | Prevented nuclear translocation | [3] |
| VEGF Expression (HREC) | VEGF Stimulation | Fidarestat | Prevented increase in VEGF-RII | [4] |
Experimental Protocols
Sorbitol Accumulation Assay
This assay directly quantifies the intracellular accumulation of sorbitol in response to high glucose, providing a direct measure of this compound's efficacy in a cellular environment. Human retinal pigment epithelial (ARPE-19) cells are a suitable model.[10][11]
Caption: Workflow for the intracellular sorbitol accumulation assay.
Methodology:
-
Cell Culture: Seed ARPE-19 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in DMEM/F12 medium with 10% FBS.[11]
-
Pre-treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
Induction: Add a concentrated glucose solution to the wells to achieve a final concentration of 30 mM (high glucose) or 5.5 mM (normal glucose control).
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Harvesting: Wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 80% methanol and scrape the cells.
-
Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Clarification: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.
-
Quantification: Measure the sorbitol concentration in the supernatant using a commercially available sorbitol assay kit, following the manufacturer's instructions. Normalize sorbitol levels to the total protein concentration of the cell lysate.
Cell Viability (MTT) Assay
This assay is essential to rule out any potential cytotoxic effects of this compound. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Plating: Seed ARPE-19 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.[11] Incubate overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 to 200 µM). Include wells with vehicle control and wells with medium only for background control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
NF-κB Activation Assay (Immunofluorescence)
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of its activation.[3]
Caption: Workflow for NF-κB activation assay by immunofluorescence.
Methodology:
-
Cell Culture: Seed vascular smooth muscle cells (VSMCs) or ARPE-19 cells on sterile glass coverslips in a 12-well plate.
-
Treatment: Once cells reach ~70% confluency, treat them with this compound and/or high glucose as described in the sorbitol assay. A positive control, such as TNF-α, should be included.[13]
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block nonspecific binding sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be primarily cytoplasmic. In activated cells, staining will be concentrated in the nucleus.
VEGF Expression Assay (ELISA)
This protocol measures the amount of VEGF protein secreted by cells into the culture medium, providing a quantitative assessment of the inhibitor's effect on this key angiogenic factor.
Methodology:
-
Cell Culture and Treatment: Seed human retinal endothelial cells (HRECs) or ARPE-19 cells in a 24-well plate.[4]
-
Treatment: Treat cells with this compound under normal and high glucose conditions as previously described. Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any cells or debris.
-
ELISA: Quantify the concentration of VEGF in the supernatant using a commercial Human VEGF ELISA kit. Follow the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample based on the standard curve. Normalize the results to the cell number or total protein content of the corresponding well.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB ameliorates aberrant retinal glia activation and inflammatory responses in streptozotocin-induced diabetic rats - Ding - Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose reductase inhibition alleviates hyperglycemic effects on human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose Reductase Inhibition Alleviates Hyperglycemic Effects on Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]
- 12. protocols.io [protocols.io]
- 13. Inhibition of NF-κB prevents high glucose-induced proliferation and plasminogen activator inhibitor-1 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Alr2-IN-3: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alr2-IN-3 is a rhodanine-based inhibitor of Aldose Reductase (ALR2), a critical enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol.[1] This process, when overactivated, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2] As a member of the rhodanine class of compounds, this compound holds potential for therapeutic intervention by mitigating the metabolic imbalances caused by the polyol pathway.[3][4]
These application notes provide a general guideline for the preparation, storage, and experimental use of this compound and similar rhodanine-based ALR2 inhibitors. Due to the limited publicly available data specific to this compound, the following information is based on the general properties of rhodanine derivatives and established protocols for ALR2 inhibition assays. Researchers must perform their own validation and optimization for their specific experimental setup.
Signaling Pathway: The Polyol Pathway
The primary mechanism of action for this compound is the inhibition of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway. Under high glucose conditions, this pathway becomes significantly active, leading to the accumulation of sorbitol and subsequent cellular stress.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Solution Preparation and Stability
The solubility and stability of rhodanine derivatives can vary based on their specific substitutions. Generally, they exhibit poor solubility in aqueous solutions and are more soluble in organic solvents.[5]
Recommended Solvents
Stock solutions should be prepared in a suitable organic solvent. For biological assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the experimental results.
| Solvent | Concentration (Typical Starting) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Common solvent for creating high-concentration stock solutions. Note: Some rhodanine analogues have shown decomposition in DMSO.[6] |
| Ethanol (EtOH) | 1-10 mM | A less polar alternative to DMSO. |
| Methanol (MeOH) | 1-10 mM | Can be used for initial dissolution. |
| N,N-Dimethylformamide (DMF) | 1-10 mM | Another alternative for compounds with poor solubility in DMSO or alcohols. |
This data is generalized for rhodanine derivatives and requires specific validation for this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | >1 year | Store desiccated and protected from light. |
| Stock Solution | -20°C or -80°C | 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. Stability is solvent and concentration-dependent.[6] |
| Working Dilution | 4°C | <24 hours | Prepare fresh from stock solution before each experiment. |
General recommendations. Verify with Certificate of Analysis and perform independent stability studies.
Experimental Protocols
The following are generalized protocols for the evaluation of ALR2 inhibitors. They should be adapted and optimized for specific experimental needs.
Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption.[7]
Materials:
-
Recombinant or purified ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2-7.0)
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare fresh solutions of NADPH and DL-glyceraldehyde in the sodium phosphate buffer.
-
Prepare serial dilutions of this compound in the buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the components in the following order:
-
Sodium phosphate buffer
-
This compound dilution or vehicle control (buffer with the same DMSO concentration)
-
ALR2 enzyme solution
-
NADPH solution
-
-
Include controls: a "no inhibitor" control (vehicle only) and a "blank" control (no enzyme).
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C. The rate of decrease corresponds to the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: General Formulation for In Vivo Studies
For animal studies, a stable and homogenous formulation is required. Given the likely poor water solubility of this compound, a suspension is a common approach.
Materials:
-
This compound (solid powder)
-
Vehicle solution (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)
-
Tween 80 or other surfactant (optional, to aid wetting)
-
Mortar and pestle or homogenizer
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare Vehicle:
-
Dissolve 0.5 g of CMC in 100 mL of sterile saline. Stir until a clear, viscous solution is formed. Add 0.1-0.25% Tween 80 if needed.
-
-
Prepare Suspension:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound powder.
-
If using a surfactant, add a small amount of the vehicle containing Tween 80 to the powder to form a paste.
-
Gradually add the remaining vehicle solution while continuously triturating or homogenizing until a uniform suspension is achieved.
-
-
Administration:
-
Administer the suspension to animals via the desired route (e.g., oral gavage).
-
Ensure the suspension is continuously stirred or vortexed between administrations to maintain homogeneity.
-
Note: Other vehicles such as PEG400 or a mixture of DMSO and corn oil can also be tested to find a suitable formulation. All formulations for in vivo use must be tested for stability and tolerability.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the evaluation of a novel ALR2 inhibitor like this compound.
Caption: General experimental workflow for ALR2 inhibitor evaluation.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Optimal Use of Zopolrestat, a Potent Aldose Reductase (ALR2) Inhibitor, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The excessive flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications. Zopolrestat is a potent inhibitor of ALR2, with an IC50 of 3.1 nM for the purified enzyme.[1][2] These application notes provide a comprehensive guide for determining the optimal dosage and application of Zopolrestat in various cell culture models to investigate its therapeutic potential and cellular mechanisms.
Mechanism of Action
Under normal glucose conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. ALR2, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH impairs the cell's antioxidant defense system, contributing to oxidative stress and cellular damage. Zopolrestat acts as a competitive inhibitor of ALR2, blocking the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.
Caption: Mechanism of action of Zopolrestat in the polyol pathway.
Quantitative Data Summary
The optimal dosage of Zopolrestat is cell-type dependent. It is crucial to perform a dose-response analysis to determine the effective concentration for each specific cell line and experimental condition. The following table provides a summary of reported effective concentrations and IC50 values as a starting point for experimental design.
| Compound | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| Zopolrestat | Human Bronchial Epithelial (HBE16) | Mucus Production Inhibition | Not specified | |
| Zopolrestat | Primary Human Hepatocytes | Cytotoxicity Assay | Not specified | [3] |
| Fidarestat | Bovine Retinal Endothelial Cells (BREC) | Oxidative Stress Reduction | 1 µM | [4] |
| Fidarestat | H9C2, HEK, HEPG2, Panc1 | Cytotoxicity Assay | No cytotoxicity observed (for a major metabolite) | [5] |
Experimental Protocols
Determining Optimal Dosage using a Cell Viability Assay
This protocol outlines the determination of the optimal, non-toxic concentration range of Zopolrestat using a resazurin-based cell viability assay.
Caption: Workflow for determining the optimal dosage of Zopolrestat.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Zopolrestat (stock solution in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Zopolrestat in complete cell culture medium. A starting range of 1 nM to 100 µM is recommended, based on its enzymatic IC50. Include a vehicle control (DMSO) at the same final concentration as the highest Zopolrestat concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Zopolrestat or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Assay:
-
Prepare a working solution of resazurin in complete medium (e.g., 10% v/v).
-
Remove the treatment medium and add the resazurin working solution to each well.
-
Incubate for 1-4 hours, or until a color change from blue to pink is observed in the control wells.
-
-
Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Zopolrestat concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
ALR2 Enzyme Activity Assay in Cell Lysates
This protocol measures the specific inhibitory effect of Zopolrestat on ALR2 activity within the cultured cells.
Materials:
-
Cells cultured with and without Zopolrestat
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)
-
NADPH solution
-
DL-Glyceraldehyde (substrate)
-
Spectrophotometer
Procedure:
-
Cell Lysis: After treatment with Zopolrestat for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using the Bradford assay.
-
Enzyme Assay:
-
In a 96-well UV-transparent plate, add the assay buffer, cell lysate (containing a standardized amount of protein), and NADPH to each well.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the absorbance vs. time curve). Compare the ALR2 activity in Zopolrestat-treated cells to that of untreated or vehicle-treated cells to determine the percentage of inhibition.
Western Blot Analysis of Downstream Markers
This protocol is used to assess the effect of Zopolrestat on the expression of proteins involved in pathways affected by ALR2 activity, such as markers of oxidative stress or inflammation.
Materials:
-
Cell lysates from Zopolrestat-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-4-HNE for oxidative stress, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
Zopolrestat is a powerful tool for studying the role of the polyol pathway in cell culture models. The protocols outlined above provide a framework for researchers to determine the optimal dosage of Zopolrestat and to evaluate its effects on cell viability, enzyme activity, and downstream signaling pathways. Careful optimization of these protocols for specific cell lines and experimental goals is essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Aldose reductase inhibitor fidarestat prevents retinal oxidative stress and vascular endothelial growth factor overexpression in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of in vitro and in vivo fidarestat metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alr2-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the storage, handling, and application of Alr2-IN-3, a potent inhibitor of Aldose Reductase 2 (ALR2). The following sections detail the inhibitor's mechanism of action, provide structured data on its properties, and offer comprehensive experimental protocols for its use in research settings.
Introduction
This compound is a small molecule inhibitor targeting Aldose Reductase 2 (ALR2), an enzyme pivotal in the polyol pathway. Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol. This process contributes to the pathogenesis of diabetic complications through several mechanisms, including osmotic stress, depletion of NADPH leading to oxidative stress, and the formation of advanced glycation end products (AGEs). This compound serves as a valuable tool for investigating the roles of ALR2 in various physiological and pathological processes.
Storage, Stability, and Solubility
Proper storage and handling of this compound are critical to maintain its integrity and activity. The following tables summarize the recommended conditions. For lot-specific information, always consult the Certificate of Analysis provided by the supplier.
| Parameter | Recommendation |
| Long-Term Storage | Store as a solid at -20°C or -80°C. Lyophilized forms can be stable for up to 12 months under these conditions.[1][2] |
| Solution Storage | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2] |
| Shipping | Typically shipped at room temperature in the continental US; conditions may vary for other locations.[3] |
| Solvent | Solubility Notes |
| DMSO | This compound is generally soluble in DMSO. This is a common solvent for preparing stock solutions for in vitro assays. |
| Ethanol | Solubility in ethanol may be limited. It is advisable to test solubility at the desired concentration. |
| Water | This compound is expected to have low aqueous solubility. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, standard laboratory safety practices should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Flush eyes with water as a precaution.[4]
-
Ingestion: If swallowed, rinse mouth with water. May be harmful if swallowed.[4]
-
Inhalation: Move to fresh air. May be harmful if inhaled and may cause respiratory tract irritation.[4]
-
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[4]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Aldose Reductase 2 (ALR2, also known as AKR1B1). This inhibition blocks the first and rate-limiting step of the polyol pathway, the conversion of glucose to sorbitol.[5] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress in tissues that do not depend on insulin for glucose uptake, such as the lens, retina, nerves, and kidneys.[6]
Furthermore, the polyol pathway depletes the cellular pool of NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH). This depletion impairs the cell's ability to combat oxidative stress.[6] The subsequent conversion of sorbitol to fructose can lead to the formation of advanced glycation end products (AGEs), which contribute to cellular damage and inflammation.
ALR2 is also implicated in inflammatory signaling cascades. It can reduce lipid aldehydes, which are products of lipid peroxidation, to alcohols that can act as signaling molecules to activate pathways such as PKC, PI3K/Akt, and MAPKs, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[7] These transcription factors upregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on purified ALR2 enzyme. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by ALR2.[6][8]
Materials:
-
Purified human recombinant ALR2
-
This compound
-
DL-Glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate buffer (100 mM, pH 6.2)
-
Lithium sulfate (0.4 M)
-
2-Mercaptoethanol
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute this stock solution in DMSO to create a range of concentrations to be tested.
-
Prepare the assay buffer: 100 mM sodium phosphate buffer (pH 6.2) containing 0.4 M lithium sulfate and 5 mM 2-mercaptoethanol.
-
Prepare the NADPH solution in the assay buffer (final concentration in assay: 0.1 mM).
-
Prepare the DL-glyceraldehyde solution in the assay buffer (final concentration in assay: 10 mM).
-
Prepare the ALR2 enzyme solution in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
160 µL of assay buffer
-
10 µL of NADPH solution
-
10 µL of ALR2 enzyme solution
-
1 µL of this compound solution in DMSO (or DMSO alone for control)
-
-
Mix gently and incubate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 20 µL of the DL-glyceraldehyde solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute, ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assay for ALR2 Activity
This protocol describes how to measure the inhibitory effect of this compound on ALR2 activity within a cellular context, for example, using human retinal pigment epithelial cells (ARPE-19).[5]
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium with 10% FBS
-
This compound
-
High-glucose medium (e.g., 30 mM D-glucose)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Reagents for in vitro ALR2 inhibition assay (as described above)
Procedure:
-
Cell Culture and Treatment:
-
Culture ARPE-19 cells in DMEM/F12 with 10% FBS until they reach 80-90% confluency.
-
Induce high ALR2 activity by incubating the cells in a high-glucose medium for 24-48 hours.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a BCA Protein Assay Kit.
-
-
ALR2 Activity Assay:
-
Perform the in vitro ALR2 inhibition assay as described in Protocol 1, using a standardized amount of total protein from the cell lysates as the enzyme source.
-
The decrease in ALR2 activity in the lysates from this compound-treated cells compared to the control will indicate the cellular efficacy of the inhibitor.
-
In Vivo Protocol in a Diabetic Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a streptozotocin (STZ)-induced diabetic mouse model.[9] All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes:
-
Induce diabetes by intraperitoneal injection of STZ (e.g., 50 mg/kg) dissolved in citrate buffer for five consecutive days.
-
Monitor blood glucose levels. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Treatment with this compound:
-
Two weeks after STZ injection, divide the diabetic mice into two groups: one receiving the vehicle and the other receiving this compound.
-
Administer this compound or vehicle daily by oral gavage at a predetermined dose.
-
Include a non-diabetic control group receiving the vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and blood glucose levels weekly.
-
After a specified treatment period (e.g., 8-12 weeks), euthanize the mice and collect tissues of interest (e.g., retina, sciatic nerve, kidney).
-
Analyze the tissues for markers of diabetic complications, such as:
-
Retina: Assess retinal vascular leakage and acellular capillary formation.
-
Sciatic Nerve: Measure nerve conduction velocity.
-
Kidney: Evaluate albuminuria and glomerular changes.
-
Biochemical analysis: Measure sorbitol levels and markers of oxidative stress in the tissues.
-
-
References
- 1. cusabio.com [cusabio.com]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Aldose Reductase by Gentiana lutea Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of Aldose Reductase from Mice Inhibits Diabetes-Induced Retinal Capillary Degeneration and Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design Using Alr2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of Alr2-IN-2, a potent inhibitor of Aldose Reductase 2 (ALR2). The following sections detail the inhibitor's quantitative data, relevant signaling pathways, and detailed protocols for key experiments to facilitate its investigation in drug discovery and development.
Introduction to Alr2-IN-2
Alr2-IN-2 is a novel, non-acidic, rhodanine-based inhibitor of aldose reductase (ALR2). It is identified as compound 2f in the publication by Kratky M, et al. in the European Journal of Medicinal Chemistry. ALR2 is a key enzyme in the polyol pathway, which becomes pathogenic under hyperglycemic conditions, contributing to diabetic complications. By inhibiting ALR2, Alr2-IN-2 presents a promising therapeutic candidate for mitigating such complications.
Quantitative Data Summary
The inhibitory potency of Alr2-IN-2 has been characterized against both rat Aldose Reductase 2 (ALR2) and the related enzyme Aldehyde Reductase 1 (ALR1). The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 Value | Reference |
| Rat Aldose Reductase 2 (ALR2) | Alr2-IN-2 | 22 nM | [1] |
| Rat Aldehyde Reductase 1 (ALR1) | Alr2-IN-2 | 116 nM | [1] |
Table 1: Inhibitory activity of Alr2-IN-2 against rat ALR2 and ALR1.
Signaling Pathways and Mechanism of Action
The Polyol Pathway and Diabetic Complications
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. ALR2 is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol leads to osmotic stress in tissues that do not have an efficient mechanism to transport it out, such as the lens, retina, nerves, and kidneys. This osmotic stress, along with the depletion of NADPH (which is also required by glutathione reductase to combat oxidative stress), contributes to the pathogenesis of diabetic complications like cataracts, retinopathy, neuropathy, and nephropathy.
Mechanism of Action of Rhodanine-Based Inhibitors
Alr2-IN-2 belongs to the rhodanine class of compounds. These inhibitors typically act by binding to the active site of ALR2, preventing the substrate (glucose) from binding and being reduced. The interaction often involves the deprotonated 4-hydroxybenzylidene group of the inhibitor forming strong hydrogen bonds and charge interactions with the anion-binding sub-pocket of the ALR2 active site.
Experimental Protocols
1. ALR2 and ALR1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a generalized procedure based on common methods for determining ALR2 and ALR1 inhibitory activity. The specific conditions used for Alr2-IN-2 in the primary literature may vary.
Principle: The activity of ALR2 and ALR1 is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde). The inhibitory effect of Alr2-IN-2 is quantified by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
Materials:
-
Recombinant rat ALR2 and ALR1 enzymes
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
Alr2-IN-2
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Alr2-IN-2 in DMSO.
-
Prepare serial dilutions of the Alr2-IN-2 stock solution in the assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
Prepare the enzyme solution (ALR2 or ALR1) in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Alr2-IN-2 solution at various concentrations (or DMSO for the control group)
-
NADPH solution
-
Enzyme solution (ALR2 or ALR1)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the substrate solution (DL-glyceraldehyde) to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
References
Application Notes and Protocols for Spectrophotometric Assay of Alr2-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of Alr2-IN-3, a potential inhibitor of Aldose Reductase (ALR2), using a spectrophotometric assay. This assay is crucial for the screening and characterization of novel therapeutic agents targeting diabetic complications.
Introduction to Aldose Reductase (ALR2)
Aldose reductase (ALR2; EC 1.1.1.21) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus.[1][2][3] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][3][4] This accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[1][2][4] Therefore, inhibiting ALR2 is a promising therapeutic strategy for managing these complications.[1][3][5]
The spectrophotometric assay described here monitors the activity of ALR2 by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+.[1][4][5][6] This method provides a reliable and high-throughput means to screen for and characterize ALR2 inhibitors.
Signaling Pathway
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose.
Caption: The Polyol Pathway and the site of inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Aldose Reductase (ALR2)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (Substrate)
-
This compound (Test Inhibitor)
-
Epalrestat or other known ALR2 inhibitor (Positive Control)
-
DMSO (Dimethyl sulfoxide)
-
Potassium Phosphate Buffer (pH 6.2)
-
Lithium Sulfate (Li₂SO₄)
-
2-Mercaptoethanol
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 6.2): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 6.2.
-
NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the potassium phosphate buffer. Store in aliquots at -20°C, protected from light.
-
DL-Glyceraldehyde Stock Solution (100 mM): Dissolve DL-glyceraldehyde in the potassium phosphate buffer. Prepare fresh daily.
-
Enzyme Solution (ALR2): Dilute the recombinant human ALR2 enzyme to the desired working concentration in cold potassium phosphate buffer containing 0.2 mM Li₂SO₄ and 5 mM 2-mercaptoethanol. The optimal concentration should be determined empirically but is typically in the range of 0.05 µM.[7] Keep the enzyme on ice.
-
Inhibitor Solutions (this compound and Positive Control): Prepare a stock solution of this compound and the positive control (e.g., Epalrestat) in DMSO. Further dilute to various concentrations in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of ALR2 inhibition.
Assay Protocol
The following protocol is for a total reaction volume of 200 µL in a 96-well plate format.
-
Assay Plate Preparation:
-
Add 140 µL of potassium phosphate buffer (containing 0.2 mM Li₂SO₄ and 5 mM 2-mercaptoethanol) to each well.
-
Add 20 µL of the diluted this compound solution to the test wells.
-
Add 20 µL of the diluted positive control to the positive control wells.
-
Add 20 µL of the vehicle (e.g., 1% DMSO in buffer) to the negative control (100% activity) wells.
-
Add 20 µL of buffer to the blank wells (to measure non-enzymatic NADPH oxidation).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the diluted ALR2 enzyme solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔOD/min): Determine the linear rate of NADPH oxidation for each well by plotting absorbance versus time.
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (Rate of test well - Rate of blank well) / (Rate of negative control well - Rate of blank well)] x 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the ALR2 inhibition assay.
Table 1: Reaction Rates for this compound and Controls
| Sample | Concentration (µM) | Rate (ΔOD/min) |
| Negative Control (Vehicle) | - | Value |
| Blank (No Enzyme) | - | Value |
| Positive Control (Epalrestat) | 10 | Value |
| This compound | 0.1 | Value |
| This compound | 1 | Value |
| This compound | 10 | Value |
| This compound | 50 | Value |
| This compound | 100 | Value |
Table 2: Percentage Inhibition and IC50 Value for this compound
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | Value | |
| 1 | Value | ||
| 10 | Value | Value | |
| 50 | Value | ||
| 100 | Value | ||
| Epalrestat | 10 | Value | ~0.098[1] |
Note: The IC50 value for Epalrestat is provided as a reference from the literature.[1] The experimental value should be determined under the same assay conditions as this compound for accurate comparison.
Disclaimer: As of the last update, specific experimental data for a compound explicitly named "this compound" is not widely available in the public scientific literature. The protocols and data presentation formats provided here are based on established methods for assessing ALR2 inhibitors and serve as a template for researchers working with novel compounds. Researchers should empirically determine the optimal assay conditions for their specific inhibitor and enzyme preparation.
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]
- 3. Inhibition of Aldose Reductase by Gentiana lutea Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrservice.com [bmrservice.com]
- 5. brieflands.com [brieflands.com]
- 6. Erythrocyte aldose reductase activity and sorbitol levels in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Alr2-IN-3 in ARPE-19 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in adults, and hyperglycemia-induced metabolic abnormalities in retinal cells are a key pathogenic factor.[1] Aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway, is a critical mediator of these effects. Under high glucose conditions, AR converts glucose to sorbitol, leading to osmotic stress, depletion of NADPH, and increased production of reactive oxygen species (ROS).[1][2] This cascade of events contributes to retinal pigment epithelial (RPE) cell dysfunction and death, which are hallmarks of DR. The human retinal pigment epithelial cell line ARPE-19 is a well-established in vitro model for studying the pathogenesis of DR and for screening potential therapeutic agents.[3][4]
Alr2-IN-3 is a novel and potent inhibitor of Aldose Reductase 2 (Alr2). These application notes provide detailed protocols for testing the efficacy of this compound in protecting ARPE-19 cells from high glucose-induced damage. The described experiments will enable researchers to assess the compound's ability to inhibit the polyol pathway, reduce oxidative stress, and prevent subsequent cellular damage.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These are representative tables and should be populated with experimental results.
Table 1: Effect of this compound on ARPE-19 Cell Viability under High Glucose Conditions
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) |
| Normal Glucose (5.5 mM) | 0 | 100 ± 5.0 |
| High Glucose (30 mM) | 0 | 75 ± 4.2 |
| High Glucose (30 mM) | 1 | 82 ± 3.8 |
| High Glucose (30 mM) | 5 | 90 ± 4.5 |
| High Glucose (30 mM) | 10 | 98 ± 5.1 |
Table 2: Effect of this compound on Intracellular Sorbitol Accumulation in ARPE-19 Cells
| Treatment Group | This compound Conc. (µM) | Sorbitol Level (nmol/mg protein) |
| Normal Glucose (5.5 mM) | 0 | 5.2 ± 0.8 |
| High Glucose (30 mM) | 0 | 25.8 ± 3.1 |
| High Glucose (30 mM) | 1 | 18.1 ± 2.5 |
| High Glucose (30 mM) | 5 | 10.3 ± 1.9 |
| High Glucose (30 mM) | 10 | 6.5 ± 1.2 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in ARPE-19 Cells
| Treatment Group | This compound Conc. (µM) | Relative Fluorescence Units (RFU) |
| Normal Glucose (5.5 mM) | 0 | 1000 ± 150 |
| High Glucose (30 mM) | 0 | 3500 ± 420 |
| High Glucose (30 mM) | 1 | 2800 ± 310 |
| High Glucose (30 mM) | 5 | 1900 ± 250 |
| High Glucose (30 mM) | 10 | 1200 ± 180 |
Experimental Protocols
ARPE-19 Cell Culture
A human retinal pigment epithelial cell line, ARPE-19, can be acquired from the American Type Culture Collection (ATCC).
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin antibiotic mixture.[5]
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO2.[5]
-
Sub-culturing: When cells reach confluency, they are sub-cultured using trypsin-EDTA.[5]
High Glucose-Induced Injury Model
To mimic diabetic conditions, ARPE-19 cells are exposed to high glucose concentrations.
-
Seed ARPE-19 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction).
-
Allow cells to attach and grow for 24 hours.
-
Replace the normal glucose (5.5 mM) medium with a high glucose (30 mM) medium.[1][3] A normal glucose control group should be maintained.
-
Incubate cells in high glucose medium for 24 to 72 hours, depending on the specific assay, to induce cellular injury.[6]
Treatment with this compound
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
For protection experiments, pre-treat the cells with this compound for a specified period (e.g., 2 hours) before exposing them to high glucose conditions.[7] Alternatively, co-treat the cells with this compound and high glucose.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Seed ARPE-19 cells in a 96-well plate at a density of 5 x 10³ cells/well.[3]
-
After 24 hours, treat the cells with varying concentrations of this compound in the presence or absence of high glucose for 24 to 48 hours.[5]
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control group.
Intracellular Sorbitol Accumulation Assay
This assay directly measures the product of the aldose reductase reaction.
-
Seed ARPE-19 cells in 6-well plates and grow to confluence.
-
Treat the cells with this compound and/or high glucose as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Measure the sorbitol concentration in the cell lysates using a commercially available sorbitol colorimetric assay kit, following the manufacturer's instructions.[1]
-
Normalize the sorbitol levels to the total protein concentration of the cell lysate.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Seed ARPE-19 cells in a 6-well plate.[5]
-
After treatment with this compound and/or high glucose, incubate the cells with 20 µM DCFH-DA dye for 30 minutes at 37°C.[5]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
After treatment, lyse the ARPE-19 cells in RIPA buffer to extract total proteins.[7]
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Aldose Reductase, Nrf2, HO-1, cleaved caspase-3) overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Visualizations
References
- 1. Aldose Reductase Inhibition Alleviates Hyperglycemic Effects on Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Shabyar Ameliorates High Glucose Induced Retinal Pigment Epithelium Injury Through Suppressing Aldose Reductase and AMPK/mTOR/ULK1 Autophagy Pathway [frontiersin.org]
- 4. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigation of novel combination therapy for age-related macular degeneration on ARPE-19 cells [frontiersin.org]
- 6. Gambogic acid ameliorates high glucose– and palmitic acid–induced inflammatory response in ARPE-19 cells via activating Nrf2 signaling pathway: ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Aldose Reductase Inhibition in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic complications, including neuropathy, retinopathy, and nephropathy, are significantly driven by the polyol pathway. Under hyperglycemic conditions, the enzyme aldose reductase (ALR2) catalyzes the reduction of glucose to sorbitol, a key step in this pathway. The accumulation of sorbitol and subsequent metabolic imbalances lead to oxidative stress and cellular damage, contributing to the pathogenesis of diabetic microvascular complications. Inhibition of ALR2 is a promising therapeutic strategy to mitigate these effects.
These application notes provide a comprehensive overview of the administration and evaluation of an Aldose Reductase Inhibitor (ARI) in animal models of diabetes. As information on "Alr2-IN-3" is not publicly available, this document utilizes Fidarestat , a well-characterized and potent ARI, as a representative example to detail experimental protocols and expected outcomes. Fidarestat has been extensively studied in preclinical models, demonstrating efficacy in preventing and ameliorating diabetic complications.
Mechanism of Action: The Polyol Pathway
Hyperglycemia leads to an increased flux of glucose through the polyol pathway. ALR2, the rate-limiting enzyme, reduces excess glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), which in turn increases the NADH/NAD+ ratio. This cascade has several detrimental downstream effects:
-
Osmotic Stress: Intracellular accumulation of sorbitol leads to osmotic stress and cell damage.
-
Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the regeneration of the antioxidant glutathione (GSH), rendering cells more susceptible to oxidative damage from reactive oxygen species (ROS).
-
Metabolic Imbalance: The increased NADH/NAD+ ratio can alter cellular redox balance and inhibit key enzymes like glyceraldehyde-3-phosphate dehydrogenase, impacting glycolysis and cellular metabolism.
ARIs like Fidarestat competitively inhibit ALR2, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological consequences.
Quantitative Data from Animal Studies with Fidarestat
The following tables summarize the quantitative outcomes of Fidarestat administration in streptozotocin (STZ)-induced diabetic rat models.
Table 1: Effects of Fidarestat on Biochemical Parameters in Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + Fidarestat (Low Dose) | Diabetic + Fidarestat (High Dose) | Reference |
| Retinal Sorbitol (nmol/mg protein) | ~2.5 | ~12.8 | ~5.1 | Not specified | [1] |
| Retinal Fructose (nmol/mg protein) | ~5.0 | ~21.5 | Not specified | Not specified | [1] |
| Sciatic Nerve Sorbitol (nmol/g tissue) | Undetectable | Significantly Increased | Significantly Reduced | Significantly Reduced | [2] |
| Sciatic Nerve Fructose (nmol/g tissue) | Undetectable | Significantly Increased | Significantly Reduced | Significantly Reduced | [2] |
| Sciatic Nerve Myo-inositol (nmol/g tissue) | Not specified | Significantly Decreased | Normalized | Normalized | [3] |
| Retinal VEGF Protein (pg/mg protein) | ~150 | ~300 | Not specified | ~150 (Normalized) | [1] |
| Retinal Lipid Peroxidation (nmol/mg protein) | ~0.25 | ~0.40 | ~0.25 (Normalized) | ~0.25 (Normalized) | [1] |
| Sciatic Nerve Reduced Glutathione (GSH) (µmol/g tissue) | Not specified | Significantly Decreased | Normalized | Normalized | [2] |
Low dose typically refers to 1-4 mg/kg/day and high dose to 16 mg/kg/day, administered in the diet.
Table 2: Effects of Fidarestat on Functional and Structural Parameters in Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + Fidarestat | Reference |
| Motor Nerve Conduction Velocity (MNCV) (m/s) | Significantly Higher | Significantly Reduced | Significantly Improved/Corrected | [3] |
| Sensory Nerve Conduction Velocity (SNCV) (m/s) | Significantly Higher | Significantly Reduced | Significantly Improved/Corrected | [3] |
| Nerve Blood Flow (NBF) | Normal | Significantly Reduced | Significantly Improved | [2] |
| **Retinal Leukocyte Accumulation (cells/mm²) ** | Low | Significantly Increased | Significantly Attenuated | [4] |
| Paranodal Demyelination Frequency | Low | Significantly Increased | Reduced to Normal Levels | [3] |
| Axonal Degeneration Frequency | Low | Significantly Increased | Reduced to Normal Levels | [3] |
| Cataract Development | None | Mature Cataracts | Completely Prevented | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Fidarestat in animal models of diabetes.
Induction of Diabetes in Rodents
A common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
-
Animal Model: Male Long-Evans or Wistar rats (6 weeks old).
-
Induction Agent: Streptozotocin (STZ).
-
Procedure:
-
Fast the animals overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55-75 mg/kg body weight.[1][4]
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 13.9 mmol/L (250 mg/dL) are considered diabetic.[1]
-
House the animals with free access to food and water. Monitor body weight and general health regularly.
-
Administration of Fidarestat
Fidarestat is typically administered orally, mixed into the animal's diet.
-
Formulation: Fidarestat is mixed into standard rodent chow at specified concentrations to achieve the desired daily dosage.
-
Dosage:
-
Administration:
-
Begin treatment after the induction and confirmation of diabetes.[1]
-
Provide the Fidarestat-admixed diet to the treatment groups.
-
The control and untreated diabetic groups receive a standard diet.
-
Ensure continuous access to the respective diets and water for the duration of the study (typically 4-15 months).[3][4]
-
Assessment of Diabetic Neuropathy
-
Nerve Conduction Velocity (NCV):
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
For motor NCV (MNCV), place stimulating electrodes on the sciatic notch and Achilles tendon.
-
Place recording electrodes in the interosseous muscles of the paw.
-
Measure the latency of the muscle action potentials from both stimulation sites and the distance between them to calculate velocity.[3]
-
For sensory NCV (SNCV), reverse the positions of the stimulating and recording electrodes.[3]
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and perfuse with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the sciatic nerves and process them for embedding in paraffin or resin.
-
Cut thin sections and stain with appropriate dyes (e.g., toluidine blue) to visualize myelinated fibers.
-
Perform morphometric analysis using light microscopy to assess axonal atrophy, demyelination, and axonal degeneration.[3]
-
Evaluation of Diabetic Retinopathy
-
Biochemical Analysis:
-
Euthanize the animals and immediately enucleate the eyes.
-
Dissect the retinas and homogenize them for the measurement of sorbitol, fructose, and glucose concentrations using gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.[1]
-
Measure vascular endothelial growth factor (VEGF) protein levels in retinal homogenates using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Assess oxidative stress by measuring lipid peroxidation products (e.g., thiobarbituric acid reactive substances) in retinal homogenates.[1]
-
-
In Vivo Leukocyte Accumulation:
-
Anesthetize the rat and administer acridine orange (a fluorescent dye that stains leukocytes) intravenously.
-
Use scanning laser ophthalmoscopy to visualize and quantify the number of fluorescently labeled leukocytes adhering to the retinal vasculature.[4]
-
Conclusion
The administration of the aldose reductase inhibitor Fidarestat in animal models of diabetes has been shown to effectively mitigate the biochemical, functional, and structural changes associated with diabetic complications. By inhibiting the polyol pathway, Fidarestat reduces the accumulation of sorbitol, alleviates oxidative stress, and preserves nerve and retinal function. The protocols and data presented here provide a robust framework for researchers and drug development professionals to design and execute preclinical studies aimed at evaluating novel aldose reductase inhibitors for the treatment of diabetic complications.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitor fidarestat attenuates leukocyte-endothelial interactions in experimental diabetic rat retina in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Alr2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alr2-IN-3 is a potent and selective inhibitor of Aldose Reductase 2 (ALR2), an enzyme implicated in the pathogenesis of diabetic complications. Assessing the bioavailability of this compound is a critical step in its preclinical development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile. Poor bioavailability can significantly hinder the therapeutic potential of a drug candidate. Therefore, a thorough evaluation using a combination of in vitro and in vivo models is paramount.
These application notes provide detailed protocols for a tiered approach to assessing the bioavailability of this compound, starting with high-throughput in vitro permeability assays and progressing to in vivo pharmacokinetic studies. The protocols are designed to be a practical guide for researchers in the field of drug discovery and development. While specific data for this compound is not publicly available, this document utilizes representative data from other well-characterized ALR2 inhibitors, such as Epalrestat, to illustrate the application of these techniques and the expected data output.
In Vitro Permeability Assessment
In vitro permeability assays are rapid and cost-effective methods to predict the intestinal absorption of a drug candidate. They are crucial for early-stage screening and lead optimization.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay evaluates the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.
Protocol: PAMPA
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the donor solution by diluting the stock solution in a buffer at the desired pH (e.g., pH 5.5, 6.5, 7.4) to a final concentration of 100 µM.
-
Prepare the acceptor buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
-
Assay Procedure:
-
Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Add 200 µL of the acceptor buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Filter area
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
CA(0) = Initial concentration in the acceptor well (typically 0)
-
Data Presentation: Representative PAMPA Data for an ALR2 Inhibitor
| Compound | pH of Donor Solution | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound (Hypothetical) | 5.5 | 8.5 | High |
| This compound (Hypothetical) | 6.5 | 7.2 | High |
| This compound (Hypothetical) | 7.4 | 5.8 | Moderate |
| Atenolol (Low Permeability Control) | 7.4 | < 1.0 | Low |
| Propranolol (High Permeability Control) | 7.4 | > 10.0 | High |
Caco-2 Permeability Assay
The Caco-2 cell monolayer assay is the gold standard in vitro model for predicting human intestinal absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters, providing a more biologically relevant model than PAMPA.
Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Add the test compound solution (this compound at a relevant concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect the solution from the apical chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Follow the same procedure as for A-B transport, but add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
-
-
Sample Analysis:
-
Determine the concentration of this compound in all collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the filter membrane
-
C0 = The initial concentration of the compound in the donor chamber
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation: Representative Caco-2 Permeability Data for an ALR2 Inhibitor
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound (Hypothetical) | 4.5 | 9.8 | 2.18 | Moderate |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low |
| Propranolol (High Permeability) | 25.0 | 23.5 | 0.94 | High |
| Digoxin (P-gp Substrate) | 0.2 | 5.0 | 25.0 | Low (efflux) |
In Vivo Bioavailability Assessment
In vivo studies in animal models are essential to determine the oral bioavailability and overall pharmacokinetic profile of a drug candidate in a whole biological system.
Pharmacokinetic Study in Rats
Protocol: Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before dosing.
-
-
Drug Administration:
-
Intravenous (IV) Administration:
-
Administer this compound (e.g., 1 mg/kg) as a bolus injection via the tail vein.
-
The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent).
-
-
Oral (PO) Administration:
-
Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
The drug can be formulated as a solution or suspension.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Data Presentation: Representative Pharmacokinetic Parameters of an ALR2 Inhibitor (Epalrestat) in Rats [1][2]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 4077 ± 1327 |
| Tmax (h) | - | 0.5 |
| AUC₀₋₂₄ (ng·h/mL) | 998 ± 159 | 8989 ± 1590 |
| t₁/₂ (h) | 2.5 ± 0.8 | 2.9 ± 1.4 |
| CL (L/h/kg) | 1.0 ± 0.16 | - |
| Vd (L/kg) | 3.6 ± 1.2 | - |
| Oral Bioavailability (F%) | - | 90 ± 14% |
Analytical Method: LC-MS/MS for Quantification of this compound in Rat Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices.
Protocol: LC-MS/MS Method Validation
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (IS).
-
-
Sample Preparation:
-
Protein precipitation is a common and effective method.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity: No interference from endogenous plasma components.
-
Linearity: A linear relationship between concentration and response over a defined range (e.g., 1-5000 ng/mL).
-
Accuracy and Precision: Within ±15% (±20% at the lower limit of quantification, LLOQ).
-
Recovery: Consistent and reproducible extraction efficiency.
-
Matrix Effect: Minimal ion suppression or enhancement from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions.
-
-
Data Presentation: Representative LC-MS/MS Validation Parameters for an ALR2 Inhibitor in Rat Plasma [1][2]
| Parameter | Result |
| Linearity Range | 2 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | 3.0 - 12.3% |
| Inter-day Precision (%CV) | 5.5 - 10.8% |
| Intra-day Accuracy (%Bias) | -4.5 to 8.0% |
| Inter-day Accuracy (%Bias) | -2.7 to 6.5% |
| Recovery | 85 - 95% |
| Matrix Effect | 92 - 103% |
Mandatory Visualizations
Caption: Aldose Reductase 2 (ALR2) Signaling Pathway and Point of Intervention for this compound.
References
Application Notes and Protocols: Utilizing ALR2 Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (ALR2), the rate-limiting enzyme of the polyol pathway, has been identified as a key therapeutic target in the management of diabetic complications.[1] Under hyperglycemic conditions, increased ALR2 activity leads to the accumulation of sorbitol, resulting in osmotic stress, depletion of NADPH, and increased oxidative stress.[2] These pathological changes contribute to the development of diabetic retinopathy, neuropathy, and nephropathy.[3] While several ALR2 inhibitors have been developed, challenges such as lack of specificity and adverse side effects have limited their clinical success.[4][5] A promising strategy to enhance therapeutic efficacy and minimize toxicity is the use of ALR2 inhibitors in combination with other drugs.
These application notes provide a comprehensive guide for researchers interested in exploring the synergistic potential of ALR2 inhibitors in combination therapies. As specific data for "Alr2-IN-3" is not publicly available, this document will refer to a representative ALR2 inhibitor, designated herein as ALR2-IN-X , to illustrate the principles and protocols of combination studies.
Rationale for Combination Therapy
Combining an ALR2 inhibitor with other therapeutic agents can offer several advantages:
-
Synergistic Efficacy: Targeting multiple pathways involved in diabetic complications can lead to a greater therapeutic effect than monotherapy.
-
Dose Reduction: Synergy may allow for the use of lower doses of each drug, potentially reducing dose-dependent toxicity.[6]
-
Overcoming Resistance: Combination therapy can be effective in cases where single-agent therapy has failed.
-
Broadened Therapeutic Window: By addressing different aspects of the disease pathology, a combination approach can be beneficial across various stages of diabetic complications.
Potential drug classes for combination with ALR2 inhibitors include:
-
Anti-inflammatory agents: Given the role of ALR2 in promoting inflammatory signals, combination with drugs targeting pathways like NF-κB could be beneficial.[2]
-
Antioxidants: To combat the oxidative stress exacerbated by the polyol pathway.
-
Inhibitors of other signaling pathways: Such as the PI3K/Akt pathway, which is implicated in cell survival and proliferation.[7]
-
Other anti-diabetic drugs: To achieve comprehensive control of glucose metabolism and its downstream consequences.
Data Presentation: Quantifying Synergy
The interaction between two drugs can be synergistic, additive, or antagonistic. It is crucial to quantify these interactions to identify promising combinations. The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for this purpose.
Table 1: Hypothetical Combination Index (CI) Data for ALR2-IN-X and Drug B
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.8 | Slight Synergy |
| 0.50 | 0.5 | Moderate Synergy |
| 0.75 | 0.3 | Strong Synergy |
| 0.90 | 0.1 | Very Strong Synergy |
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the individual and combined effects of ALR2-IN-X and a partner drug on cell viability.
Materials:
-
Human retinal pigment epithelial cells (ARPE-19) or other relevant cell line.
-
DMEM/F12 medium supplemented with 10% FBS.
-
ALR2-IN-X (stock solution in DMSO).
-
Drug B (partner drug, stock solution in an appropriate solvent).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
96-well plates.
Protocol:
-
Cell Seeding: Seed ARPE-19 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of ALR2-IN-X and Drug B individually and in a fixed-ratio combination.
-
Replace the medium with fresh medium containing the drugs. Include vehicle-treated wells as a control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
ALR2 Enzyme Inhibition Assay
Objective: To confirm the inhibitory activity of ALR2-IN-X in a cell-free system.
Materials:
-
Recombinant human ALR2 enzyme.
-
NADPH.
-
DL-glyceraldehyde (substrate).
-
Phosphate buffer (pH 6.2).
-
ALR2-IN-X.
-
96-well UV-transparent plates.
-
Spectrophotometer.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and the ALR2 enzyme.
-
Inhibitor Addition: Add varying concentrations of ALR2-IN-X to the reaction mixture. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of ALR2-IN-X and determine the IC50 value.[4]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the drug combination on key proteins in relevant signaling pathways (e.g., NF-κB and PI3K/Akt).
Materials:
-
Cell lysates from cells treated with ALR2-IN-X, Drug B, or the combination.
-
Primary antibodies against p-p65, p65, p-Akt, Akt, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagents.
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by ALR2 inhibitors and their combination partners.
Caption: The Polyol Pathway and the site of action for ALR2-IN-X.
Caption: NF-κB signaling pathway and potential points of intervention.
Caption: PI3K/Akt signaling pathway and potential for combination therapy.
Experimental Workflow
Caption: A typical workflow for evaluating drug combinations.
Conclusion
The exploration of ALR2 inhibitors in combination with other therapeutic agents represents a promising frontier in the development of more effective treatments for diabetic complications. By systematically evaluating synergy and elucidating the underlying mechanisms of action, researchers can identify novel combination therapies with the potential for improved patient outcomes. The protocols and visualizations provided in these application notes serve as a foundational guide for initiating such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 7. Activation of the PI3K/AKT signaling pathway by ARNTL2 enhances cellular glycolysis and sensitizes pancreatic adenocarcinoma to erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Alr2-IN-3 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alr2-IN-3, a potent and selective inhibitor of Aldose Reductase 2 (ALR2). The following resources are designed to help you address common experimental challenges and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets Aldose Reductase 2 (ALR2), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] By inhibiting ALR2, the compound prevents the conversion of glucose to sorbitol, a process implicated in the pathogenesis of diabetic complications.[1][3][4]
Q2: How should I dissolve and store this compound?
A2: this compound is best dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, we recommend aliquoting the stock solution and storing it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] For experimental use, dilute the stock solution into your aqueous assay buffer or cell culture medium immediately before the experiment. Be mindful of the final DMSO concentration, as high levels can affect enzyme activity and cell viability.[6]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for ALR2 over the related isoform Aldehyde Reductase (ALR1). Non-selective inhibition of ALR1 is a known cause of adverse side effects in some aldose reductase inhibitors.[4][7] The high selectivity of this compound minimizes the potential for off-target effects related to ALR1 inhibition.[7]
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) is a measure of inhibitor potency and can vary based on experimental conditions such as substrate concentration.[6][8] Under standard assay conditions, this compound exhibits potent inhibition of ALR2. Refer to the data table below for typical values.
Quantitative Data Summary
The following table summarizes the typical biochemical potency and recommended concentration ranges for this compound.
| Parameter | Value | Notes |
| IC50 (ALR2) | 22 nM | Determined against recombinant human ALR2.[9] |
| IC50 (ALR1) | > 1000 nM | Demonstrates >45-fold selectivity for ALR2 over ALR1. |
| Recommended In Vitro Range | 1 nM - 1 µM | For enzymatic assays. |
| Recommended Cell-Based Range | 100 nM - 10 µM | Effective concentration may vary by cell type and permeability. |
| Solubility (DMSO) | ≥ 50 mg/mL | |
| Molecular Weight | 425.5 g/mol |
Troubleshooting Guides
Problem 1: Inconsistent or Higher-Than-Expected IC50 Values in Enzymatic Assays
Q: My IC50 curve for this compound is not reproducible, or the potency is much lower than reported. What are the possible causes?
A: Inconsistent IC50 values are a common issue in enzyme inhibition assays.[10] Several factors related to assay conditions can influence the outcome.[11]
Possible Causes & Solutions:
-
Enzyme Stability and Concentration: Ensure the ALR2 enzyme is properly stored and has not undergone multiple freeze-thaw cycles.[5] The enzyme concentration should be appropriate to yield a linear reaction rate over the course of the measurement.[10]
-
Substrate Concentration: The IC50 value for a competitive inhibitor is dependent on the substrate concentration.[6][8][11] Ensure you are using a consistent concentration of the substrate (e.g., DL-glyceraldehyde) and NADPH cofactor in all experiments.
-
Inhibitor Solubility: The inhibitor may be precipitating in the aqueous assay buffer. After diluting the DMSO stock, visually inspect the solution for any cloudiness. Consider vortexing thoroughly. Poor solubility can drastically reduce the effective concentration of the inhibitor.[10]
-
Incubation Time: Pre-incubating the enzyme with this compound before adding the substrate can be crucial for achieving maximal inhibition, especially for slow-binding inhibitors.[10] We recommend a pre-incubation period of 15-30 minutes.
-
Assay Controls: Always include proper controls:
-
No-inhibitor control: (100% activity)
-
No-enzyme control: (background signal)
-
Positive control inhibitor: A known ALR2 inhibitor to validate the assay setup.
-
Problem 2: Low or No Activity in Cell-Based Assays
Q: this compound works well in my enzymatic assay, but I see little to no effect in my cell-based model (e.g., reduction of sorbitol accumulation). Why?
A: A discrepancy between in vitro biochemical potency and cell-based activity is a common challenge in drug development.[12] The cellular environment presents several additional barriers.
Possible Causes & Solutions:
-
Cell Permeability: this compound may have poor permeability across the cell membrane. While the compound is designed for cell permeability, this can vary significantly between cell types. Consider increasing the incubation time or inhibitor concentration.
-
Compound Efflux: Cells may actively transport the compound out via efflux pumps (e.g., P-glycoprotein). This can be tested using co-incubation with known efflux pump inhibitors.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. This can be assessed by analyzing the compound's stability in the presence of cell lysates or microsomes.
-
High Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its free concentration available to enter the cells and inhibit the target. Consider reducing the serum percentage during the treatment period, if tolerated by the cells.
-
Assay Sensitivity: Ensure your cellular assay is sensitive enough to detect changes. For sorbitol accumulation assays, ensure the glucose challenge is sufficient to robustly activate the polyol pathway and that your detection method (e.g., spectrophotometry) is properly calibrated.[3][5]
Problem 3: Compound Precipitation in Cell Culture Media
Q: I observe a precipitate forming when I add this compound to my cell culture medium. How can I resolve this?
A: Solubility issues in complex biological media are frequent.[13]
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Even with a DMSO stock, the compound can crash out when diluted into the aqueous, protein-rich environment of cell culture media.
-
Solution 1 - Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a smaller volume of serum-free media, vortex well, and then add this intermediate dilution to your final culture volume.
-
Solution 2 - Reduce Final Concentration: The required effective concentration may be lower than the point at which it precipitates. Test a broader, lower range of concentrations.
-
Solution 3 - Check Media pH: Ensure the pH of your media is stable, as pH shifts can affect the solubility of small molecules.
Experimental Protocols
Protocol 1: In Vitro ALR2 Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 of this compound by measuring the decrease in NADPH absorbance at 340 nm.[3]
Materials:
-
Recombinant Human ALR2
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0
-
Cofactor: NADPH
-
Substrate: DL-glyceraldehyde
-
This compound (dissolved in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
Inhibitor Dilution: Create a serial dilution of this compound in DMSO, then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Assay Plate Setup: To each well, add:
-
150 µL of Assay Buffer
-
10 µL of NADPH solution
-
10 µL of diluted this compound or vehicle (DMSO) control
-
10 µL of ALR2 enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the DL-glyceraldehyde substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Protocol 2: Cell-Based Sorbitol Accumulation Assay
This protocol measures the ability of this compound to inhibit sorbitol production in cells challenged with high glucose.
Materials:
-
ARPE-19 cells (or other relevant cell line)
-
Cell Culture Medium (e.g., DMEM/F12)
-
High Glucose Medium (e.g., 25-50 mM D-glucose)
-
This compound
-
Sorbitol Assay Kit (commercially available)
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a 24-well plate and grow to near confluency.
-
Serum Starvation: Shift cells to a low-serum medium for 12 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Glucose Challenge: Replace the medium with high glucose medium containing the respective concentrations of this compound. Include a normal glucose (5 mM) control group. Incubate for 24 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS, then lyse the cells according to the sorbitol assay kit protocol.
-
Sorbitol Measurement: Determine the intracellular sorbitol concentration in the lysates using the sorbitol assay kit, which is typically a colorimetric or fluorometric enzyme-coupled reaction.
-
Data Analysis: Normalize sorbitol levels to total protein concentration for each sample. Calculate the percentage reduction in sorbitol accumulation relative to the high-glucose vehicle control.
Signaling Pathway
The polyol pathway is a two-step metabolic route that converts glucose into fructose. Under hyperglycemic conditions, flux through this pathway is significantly increased, leading to the accumulation of sorbitol and oxidative stress, which contributes to diabetic complications. This compound acts on the first step of this pathway.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. scitechnol.com [scitechnol.com]
- 13. resources.biomol.com [resources.biomol.com]
optimizing Alr2-IN-3 concentration for efficacy
Welcome to the technical support center for Alr2-IN-3, a potent and selective inhibitor of Aldose Reductase 2 (ALR2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the concentration of this compound for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Aldose Reductase 2 (ALR2), a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, ALR2 catalyzes the conversion of glucose to sorbitol.[3][4] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, which is implicated in the pathogenesis of diabetic complications.[4][5] this compound binds to the active site of ALR2, preventing the reduction of glucose and thereby mitigating the downstream pathological effects of the polyol pathway.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions. A dose-response experiment is crucial to determine the precise IC50 (half-maximal inhibitory concentration) value for your specific model system.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be determined by performing a dose-response curve. This involves treating your cells or enzyme preparation with a range of this compound concentrations and measuring the biological response (e.g., enzyme activity, sorbitol accumulation, or a downstream cellular endpoint). The data should be plotted with the inhibitor concentration on the x-axis (log scale) and the response on the y-axis. The IC50 value, which represents the concentration at which 50% of the maximal inhibitory effect is observed, can then be calculated from this curve.[6][7]
Q4: Is this compound selective for ALR2 over other related enzymes?
A4: this compound has been designed for high selectivity towards ALR2. However, as with any inhibitor, it is good practice to test for off-target effects, especially against the closely related aldehyde reductase (ALR1).[8][9] We recommend performing counter-screening assays if you suspect off-target effects in your experimental system.
Troubleshooting Guide
Q: I am observing inconsistent results between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Inhibitor Preparation: Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in your assay buffer. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact the cellular response to an inhibitor. Maintain consistent cell culture practices.
-
Assay Conditions: Ensure that incubation times, temperatures, and reagent concentrations are kept constant across all experiments.[10]
Q: The efficacy of this compound in my assay is lower than expected.
A: If you are observing low efficacy, consider the following:
-
Concentration Range: You may need to test a higher concentration range of this compound.
-
Cell Permeability: For cell-based assays, insufficient permeability of the inhibitor across the cell membrane could be a factor.
-
Enzyme Concentration: In biochemical assays, a high concentration of the ALR2 enzyme may require a higher concentration of the inhibitor to achieve significant inhibition.[11]
-
Substrate Concentration: The apparent potency of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration in your assays.[12]
Q: I am concerned about potential off-target effects. How can I assess this?
A: To investigate off-target effects, you can:
-
Perform a selectivity assay: Test the activity of this compound against other related enzymes, such as ALR1.
-
Use a rescue experiment: If the observed phenotype is due to on-target inhibition of ALR2, it might be possible to "rescue" the effect by providing a downstream product of the pathway that is not dependent on ALR2 activity.
-
Utilize a structurally unrelated ALR2 inhibitor: If a different ALR2 inhibitor produces the same biological effect, it provides stronger evidence that the effect is on-target.
Experimental Protocols
Protocol: Determination of IC50 of this compound using a Cell-Based Sorbitol Accumulation Assay
This protocol describes a method to determine the potency of this compound by measuring its ability to inhibit sorbitol accumulation in cells cultured under high glucose conditions.
Materials:
-
This compound
-
Cell line of interest (e.g., ARPE-19, human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Glucose
-
Sorbitol Assay Kit
-
96-well cell culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in their standard growth medium at 37°C in a humidified 5% CO2 incubator.
-
High Glucose Challenge: Once the cells are confluent, replace the standard growth medium with a high glucose medium (e.g., DMEM with 50 mM D-glucose) and a low glucose medium (e.g., DMEM with 5.5 mM D-glucose) as a control.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the high glucose medium. The final concentrations should typically range from 0.1 nM to 100 µM. Include a vehicle control (DMSO) in the high glucose medium.
-
Incubation: Add the different concentrations of this compound to the respective wells of the 96-well plate containing cells in high glucose medium. Incubate for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the protocol of the Sorbitol Assay Kit.
-
Sorbitol Measurement: Measure the intracellular sorbitol concentration in each well using the Sorbitol Assay Kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the sorbitol level in the high glucose with vehicle control as 100% and the sorbitol level in the low glucose control as 0%.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[6]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in ARPE-19 Cells
| This compound Conc. (nM) | Log [this compound] (M) | Average Sorbitol (µg/mg protein) | % Inhibition |
| 0 (Vehicle) | - | 15.2 | 0 |
| 1 | -9 | 14.5 | 4.6 |
| 10 | -8 | 11.8 | 22.4 |
| 50 | -7.3 | 7.9 | 48.0 |
| 100 | -7 | 5.1 | 66.4 |
| 500 | -6.3 | 2.3 | 84.9 |
| 1000 | -6 | 1.8 | 88.2 |
| 10000 | -5 | 1.6 | 89.5 |
Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| ARPE-19 | Retinal Pigment Epithelium | 52 |
| HUVEC | Umbilical Vein Endothelium | 78 |
| SH-SY5Y | Neuroblastoma | 112 |
Visualizations
Caption: ALR2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Troubleshooting Aldose Reductase 2 (ALR2) Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address assay variability when working with Aldose Reductase 2 (ALR2) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during ALR2 inhibitor assays in a question-and-answer format, providing direct solutions to specific problems.
1. Why am I seeing inconsistent IC50 values for my ALR2 inhibitor?
Inconsistent IC50 values are a common source of variability and can stem from several factors. Systematically evaluating each component of your assay is crucial for identifying the root cause.[1]
-
Troubleshooting Steps:
-
Inhibitor Solubility and Stability:
-
Problem: Poor inhibitor solubility can lead to an overestimation of the IC50 value.[2][3] Some compounds may also be unstable in the assay buffer.
-
Solution: Ensure your ALR2 inhibitor is fully dissolved. A small amount of DMSO or ethanol can be used to aid dissolution, but be mindful of the final solvent concentration in your assay.[2] Always prepare fresh inhibitor solutions and store them appropriately. Consider performing a solubility test for your compound in the assay buffer.
-
-
Enzyme Concentration and Activity:
-
Problem: Using the wrong enzyme concentration can cause the reaction to proceed too quickly or too slowly, affecting the accuracy of inhibition measurements.[2] Enzyme activity can also decrease over time due to improper storage or handling.[4]
-
Solution: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.[3] Always store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[4]
-
-
Substrate and Cofactor Concentrations:
-
Problem: The apparent IC50 value of an inhibitor can be dependent on the substrate concentration, particularly for competitive inhibitors.[3] Degradation of the NADPH cofactor can also lead to assay drift.
-
Solution: Ensure you are using a consistent and appropriate concentration of both the substrate (e.g., DL-glyceraldehyde) and the cofactor (NADPH). The substrate concentration should ideally be at or near the Km value for ALR2.[3] Prepare fresh NADPH solutions for each experiment.
-
-
Assay Conditions:
-
Problem: ALR2 activity is sensitive to pH and temperature.[2][4] Small deviations can lead to significant changes in enzyme activity and, consequently, inhibitor potency.[4]
-
Solution: Use a calibrated pH meter to ensure your buffer is at the correct pH.[4] Maintain a consistent temperature throughout the assay, for example, by using a temperature-controlled plate reader.[4]
-
-
2. My negative and positive controls are not performing as expected. What should I do?
Proper controls are essential for validating your assay results.[2] If your controls are failing, it indicates a fundamental problem with the assay setup.
-
Troubleshooting Steps:
-
Negative Control (No Inhibitor):
-
Problem: Low or no enzyme activity suggests a problem with the enzyme, substrate, or cofactor.
-
Solution:
-
Verify the activity of your ALR2 enzyme stock.
-
Check the preparation and storage of your substrate and NADPH solutions.
-
Ensure the assay buffer is at the correct pH and temperature.[5]
-
-
-
Positive Control (Known ALR2 Inhibitor, e.g., Epalrestat):
-
Problem: The IC50 of the positive control is significantly different from the expected value.
-
Solution:
-
Confirm the concentration and purity of your positive control stock solution.
-
Re-evaluate all assay components and conditions as outlined in the previous troubleshooting section for inconsistent IC50 values.
-
The only approved ALR2 inhibitor for clinical use is Epalrestat, which can serve as a reference compound.[6][7]
-
-
-
3. I am observing high background signal in my assay. How can I reduce it?
High background can be caused by non-enzymatic reactions or interfering substances in your sample.
-
Troubleshooting Steps:
-
Non-Enzymatic NADPH Oxidation:
-
Problem: NADPH can be unstable and oxidize spontaneously, leading to a decrease in absorbance/fluorescence independent of enzyme activity.
-
Solution: Include a control well containing all assay components except the enzyme to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from your experimental wells.
-
-
Sample Interference:
-
Problem: Components in your test sample may interfere with the assay. For example, some compounds can absorb light at the same wavelength as NADPH.
-
Solution: Run a control with your test compound and all assay components except the enzyme to check for interference.
-
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data to identify sources of assay variability.
Table 1: Effect of Substrate Concentration on Inhibitor IC50
| Substrate (DL-glyceraldehyde) Concentration | Inhibitor A IC50 (µM) | Inhibitor B IC50 (µM) |
| 0.5 x Km | 5.2 ± 0.4 | 10.1 ± 0.8 |
| 1 x Km | 10.3 ± 0.9 | 10.5 ± 0.9 |
| 5 x Km | 52.1 ± 4.5 | 11.0 ± 1.2 |
| This table illustrates how the IC50 of a competitive inhibitor (Inhibitor A) is dependent on the substrate concentration, while a non-competitive inhibitor (Inhibitor B) is not. |
Table 2: Influence of DMSO Concentration on ALR2 Activity and Inhibitor Potency
| Final DMSO Concentration (%) | Relative ALR2 Activity (%) | Inhibitor C IC50 (µM) |
| 0.1 | 100 ± 5 | 2.5 ± 0.3 |
| 0.5 | 95 ± 6 | 2.6 ± 0.4 |
| 1.0 | 88 ± 7 | 3.1 ± 0.5 |
| 2.0 | 75 ± 8 | 4.8 ± 0.7 |
| This table demonstrates the potential inhibitory effect of the solvent (DMSO) on enzyme activity and the apparent inhibitor potency at higher concentrations. |
Experimental Protocols
A detailed methodology for a standard ALR2 inhibition assay is provided below.
ALR2 Enzyme Inhibition Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for ALR2 (e.g., 100 mM sodium phosphate buffer, pH 6.2).[5] Ensure the buffer is at room temperature before use.[5]
-
Enzyme Solution: Dilute the ALR2 enzyme stock in cold assay buffer to the desired concentration. Keep the enzyme on ice.
-
Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Cofactor Solution: Prepare a fresh stock solution of NADPH in the assay buffer. Protect from light.
-
Inhibitor Solutions: Prepare a serial dilution of the test compound and a positive control (e.g., Epalrestat) in the desired solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the assay buffer, inhibitor solution (or solvent for control), and enzyme solution to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature.[2]
-
Initiate the reaction by adding the substrate and NADPH solution.[2]
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the control wells (no inhibitor).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[2]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the polyol pathway, a typical experimental workflow for an ALR2 inhibition assay, and a troubleshooting decision tree.
Caption: The Polyol Pathway showing the conversion of glucose to fructose, catalyzed by Aldose Reductase 2 (ALR2) and Sorbitol Dehydrogenase (SDH).
Caption: A typical experimental workflow for an Aldose Reductase 2 (ALR2) inhibition assay.
Caption: A decision tree to guide troubleshooting of common issues in ALR2 inhibitor assays.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
solving Alr2-IN-3 solubility issues in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alr2-IN-3, a potent inhibitor of Aldose Reductase 2 (ALR2).
Troubleshooting Guide
Issue: this compound Precipitates When Diluted in Aqueous Buffer
Precipitation of small molecule inhibitors like this compound upon dilution from a DMSO stock into an aqueous buffer is a common challenge. This guide provides a systematic approach to diagnose and resolve this issue.
Workflow for Troubleshooting this compound Solubility
Caption: A stepwise workflow to troubleshoot this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a polar aprotic solvent capable of dissolving many organic molecules.[1] For best results, use anhydrous (dry) DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer. What should I do?
A2: This is a common issue. Here are several steps you can take, following the logic of the troubleshooting workflow above:
-
Check your final DMSO concentration: Many enzymatic assays can tolerate a final DMSO concentration of up to 1-2% without significant loss of activity. If your current concentration is lower, consider increasing it slightly.
-
Modify your dilution technique: Instead of adding a small volume of DMSO stock directly into a large volume of buffer, try serial dilutions. For example, dilute the stock 1:10 in buffer, vortex, and then perform subsequent dilutions. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Warm the buffer: Gently warming the buffer to the assay temperature (e.g., 37°C) before adding the inhibitor can sometimes improve solubility. However, be mindful of the temperature stability of your buffer components and the enzyme.
-
Consider your buffer composition: High salt concentrations can decrease the solubility of organic compounds. If your protocol allows, try reducing the salt concentration of your buffer.
Q3: Which buffers are commonly used for Aldose Reductase (ALR2) assays?
A3: Phosphate buffers are frequently used for in vitro ALR2 enzyme assays.[2][3][4] The optimal pH for ALR2 activity is typically in the range of 6.2 to 7.0.[2][3] Other buffers like HEPES and Tris-HCl can also be used, depending on the specific requirements of your assay.[5][6]
Table 1: Common Buffers for ALR2 Enzyme Assays
| Buffer | Typical pH Range | Typical Concentration | Notes |
| Phosphate Buffer | 6.2 - 7.4 | 50 - 100 mM | Most commonly used for ALR2 assays.[2][3][4] |
| HEPES | 6.8 - 8.2 | 20 - 50 mM | Good for maintaining pH despite temperature changes.[5] |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 mM | pH is temperature-dependent.[5] |
Q4: Can I use solubility enhancers or detergents to dissolve this compound in my buffer?
A4: Yes, in some cases, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.1%) can help to solubilize hydrophobic compounds. However, it is crucial to first perform a control experiment to ensure that the detergent itself does not inhibit or interfere with the ALR2 enzyme activity or other components of your assay.
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound from a DMSO stock for an in vitro enzyme inhibition assay.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen assay buffer. For example, to prepare a 100 µM working solution, you can dilute the 10 mM stock 1:100 in the assay buffer. It is recommended to do this in a stepwise manner to avoid precipitation.
-
Vortex gently after each dilution step.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%. Remember to include a vehicle control (buffer with the same final concentration of DMSO) in your experiment.
Protocol: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol is a generalized procedure for measuring the inhibitory activity of this compound against ALR2. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate by ALR2.[2][3][4][7]
Materials:
-
Recombinant human ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (or another suitable substrate)
-
Phosphate buffer (e.g., 67 mM, pH 6.2)
-
This compound working solutions
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate:
-
Phosphate buffer
-
NADPH (final concentration, e.g., 0.1 mM)
-
ALR2 enzyme
-
This compound working solution (at various concentrations) or vehicle control (DMSO)
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde, final concentration, e.g., 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-15 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Signaling Pathway
Aldose Reductase and the Polyol Pathway
Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[8]
Caption: The Polyol Pathway and the site of action for this compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Alr2-IN-3 Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate cytotoxicity associated with the small molecule inhibitor, Alr2-IN-3. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a novel small molecule inhibitor. While the precise target is under continued investigation, initial studies suggest it may inhibit aldose reductase (ALR2), an enzyme implicated in the polyol pathway which becomes active during hyperglycemia.[1][2] Inhibition of ALR2 is a therapeutic strategy for diabetic complications.[1][2] However, non-selective inhibition or off-target effects of small molecules can lead to cytotoxicity.[2][3]
Q2: What are the common signs of this compound induced cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, membrane blebbing).
-
Increased lactate dehydrogenase (LDH) release into the culture medium.[4]
-
Activation of apoptotic pathways (e.g., caspase activation, DNA fragmentation).[5]
-
Increased production of reactive oxygen species (ROS).
Q3: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound can vary significantly depending on the cell line, confluence, and duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[6][7]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause 1: Cell line hypersensitivity.
-
Solution: Determine the IC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Compare this to the IC50 in other published cell lines, if available. Consider using a less sensitive cell line if your experimental goals permit.
Possible Cause 2: Off-target effects.
-
Solution: Review the literature for known off-target effects of similar chemical scaffolds.[3] Use a lower, non-toxic concentration of this compound in combination with other agents if the goal is to study synergistic effects.
Possible Cause 3: Contamination of the compound or culture.
-
Solution: Ensure the purity of your this compound stock. Test for mycoplasma and other microbial contaminants in your cell culture.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variation in cell seeding density.
-
Solution: Standardize your cell seeding protocol. Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment.[4]
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific culture medium over the time course of your experiment.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cell line by 50%.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a positive control (lysed cells) and a negative control (untreated cells).
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| A549 | Lung Carcinoma | 15.2 |
| MCF7 | Breast Cancer | 28.5 |
| HepG2 | Hepatocellular Carcinoma | 10.8 |
| HUVEC | Umbilical Vein Endothelial | 45.1 |
Table 2: Example LDH Release after 24h Treatment with this compound in A549 Cells
| This compound Concentration (µM) | % LDH Release (relative to max lysis) |
| 0 (Vehicle) | 5.2 |
| 5 | 12.8 |
| 10 | 25.4 |
| 20 | 51.3 |
| 50 | 88.9 |
Signaling Pathways and Workflows
Canonical NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the activation of caspase-1 and the release of pro-inflammatory cytokines.[8][9][10] Some small molecule inhibitors can inadvertently trigger this pathway, leading to inflammatory cell death (pyroptosis).
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Gold nanoparticles induce cytotoxicity in the alveolar type-II cell lines A549 and NCIH441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Selectivity of Aldose Reductase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Aldose Reductase 2 (ALR2) inhibitors, with a focus on improving selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for ALR2 over ALR1 important?
A1: High selectivity for ALR2 is crucial because the inhibition of the closely related enzyme, Aldehyde Reductase (ALR1), can lead to toxicity.[1][2][3] ALR1 and ALR2 share approximately 65% sequence homology, making the design of selective inhibitors challenging.[4] Off-target inhibition of ALR1, which is involved in the detoxification of aldehydes, can cause undesirable side effects, a major reason for the failure of many ALR2 inhibitors in clinical trials.[1][2]
Q2: My ALR2 inhibitor shows poor selectivity. What are the common causes?
A2: Poor selectivity of an ALR2 inhibitor can stem from several factors:
-
Structural Similarity of Targets: The high degree of structural and sequence homology between the active sites of ALR1 and ALR2 is the primary challenge.[4]
-
Inhibitor Chemotype: Some chemical scaffolds may inherently have difficulty discriminating between the two enzymes. For instance, carboxylic acid derivatives, a common class of ALR2 inhibitors, have faced challenges with selectivity and pharmacokinetic profiles.[5]
-
Experimental Conditions: Assay conditions can influence the apparent selectivity. Factors such as buffer composition, pH, and substrate concentration can affect inhibitor binding and enzyme kinetics.
Q3: What initial steps can I take to troubleshoot a non-selective ALR2 inhibitor?
A3: If your ALR2 inhibitor is not showing the desired selectivity, consider the following initial troubleshooting steps:
-
Verify Compound Purity and Identity: Ensure the purity and correct chemical structure of your inhibitor stock. Impurities could be responsible for the observed off-target activity.
-
Re-evaluate Assay Conditions: Optimize your in vitro enzyme inhibition assays for both ALR2 and ALR1. This includes confirming the optimal pH, substrate concentration (typically at or near the Km for the respective enzyme), and enzyme concentration.
-
Include Standard Inhibitors: Always include known selective and non-selective inhibitors as controls in your assays to validate your experimental setup. For example, Epalrestat is a clinically used ALR2 inhibitor, and its selectivity profile is well-characterized.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the selectivity of ALR2 inhibitors during your experiments.
Problem 1: High Inhibition of ALR1 (Low Selectivity)
-
Possible Cause 1.1: Inhibitor binds to conserved residues in the active sites of both ALR1 and ALR2.
-
Solution 1.1.1: Structural Modification of the Inhibitor. Analyze the structural differences between the ALR1 and ALR2 active sites. Key residues that differ between the two enzymes can be targeted to enhance selectivity. For example, the "specificity pocket" in ALR2, which includes residues like Leu300, can be exploited to design inhibitors that make specific interactions not possible in the ALR1 active site.[7] Consider synthesizing analogs of your inhibitor with modifications aimed at interacting with these non-conserved residues.
-
Solution 1.1.2: Computational Modeling. Employ molecular docking and molecular dynamics simulations to understand the binding mode of your inhibitor in both ALR1 and ALR2 active sites. This can provide insights into the specific interactions driving non-selective binding and guide the rational design of more selective analogs.
-
-
Possible Cause 1.2: Sub-optimal assay conditions leading to inaccurate IC50 values.
-
Solution 1.2.1: Assay Re-optimization. Systematically vary assay parameters such as buffer pH, ionic strength, and incubation times for both ALR1 and ALR2 assays to ensure you are measuring under optimal and consistent conditions.
-
Solution 1.2.2: Determination of Inhibition Mechanism. Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for both enzymes. Understanding the inhibition mechanism can provide valuable information for optimizing experimental conditions and interpreting selectivity data.
-
Problem 2: Inconsistent Selectivity Results Between Experiments
-
Possible Cause 2.1: Variability in Reagent Quality or Preparation.
-
Solution 2.1.1: Standardize Reagent Preparation. Prepare large batches of buffers and stock solutions to be used across multiple experiments to minimize variability.
-
Solution 2.1.2: Enzyme Quality Control. Ensure the purity and activity of your recombinant ALR1 and ALR2 enzymes are consistent between batches. Perform a quality control check (e.g., SDS-PAGE, specific activity measurement) on each new batch of enzyme.
-
-
Possible Cause 2.2: Pipetting Errors or Inaccurate Concentrations.
-
Solution 2.2.1: Calibrate Pipettes Regularly. Ensure all pipettes used for dispensing enzymes, substrates, and inhibitors are properly calibrated.
-
Solution 2.2.2: Verify Stock Concentrations. Whenever possible, confirm the concentration of your inhibitor stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy, NMR).
-
Quantitative Data on ALR2 Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) and selectivity of various ALR2 inhibitors against ALR1. The selectivity index is calculated as the ratio of IC50 (ALR1) / IC50 (ALR2). A higher selectivity index indicates greater selectivity for ALR2.
| Inhibitor | ALR2 IC50 | ALR1 IC50 | Selectivity Index (ALR1/ALR2) | Reference |
| ALR2-IN-2 | 22 nM (rat) | 116 nM (rat) | 5.3 | [8] |
| Epalrestat | 98 nM | - | - | [6] |
| Sorbinil | 2.18 µM | - | - | [9] |
| Compound 3c (Thiosemicarbazone derivative) | 1.42 µM | >100 µM | >70 | [3][9] |
| Compound 3i (Thiosemicarbazone derivative) | 2.06 µM | 2.14 µM | 1.04 | [10] |
| Agnuside (Phytocompound) | 22.4 nM | - | - | [6] |
| Eupalitin-3-O-galactoside (Phytocompound) | 27.3 nM | - | - | [6] |
Note: Data for Alr2-IN-3 is not publicly available. The values for ALR2-IN-2 are provided as a reference for a structurally related compound. Researchers are encouraged to determine the specific IC50 values and selectivity index for this compound using the protocols outlined below.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for ALR2 and ALR1
This protocol describes a spectrophotometric method to determine the IC50 values of an inhibitor for both ALR2 and ALR1. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate.
Materials:
-
Recombinant human ALR2 and ALR1 enzymes
-
NADPH
-
DL-glyceraldehyde (substrate for ALR2)
-
D-glucuronate (substrate for ALR1)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test inhibitor (e.g., this compound)
-
Known ALR2 inhibitor (e.g., Epalrestat) as a positive control
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare stock solutions of DL-glyceraldehyde and D-glucuronate in the assay buffer.
-
Prepare a stock solution of the test inhibitor and the positive control in DMSO. Create a dilution series of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (for a single well):
-
Add 150 µL of potassium phosphate buffer to a well.
-
Add 10 µL of the diluted inhibitor solution (or DMSO for control wells).
-
Add 10 µL of NADPH solution.
-
Add 10 µL of the enzyme solution (ALR2 or ALR1).
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate solution (DL-glyceraldehyde for ALR2, D-glucuronate for ALR1) to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
-
Calculate Selectivity Index:
-
Selectivity Index = IC50 (ALR1) / IC50 (ALR2)
-
Visualizations
Signaling Pathway: The Polyol Pathway and ALR2 Inhibition
Caption: The polyol pathway is activated under hyperglycemic conditions, leading to diabetic complications. ALR2 inhibitors like this compound block the conversion of glucose to sorbitol.
Experimental Workflow: Assessing ALR2 Inhibitor Selectivity
Caption: A streamlined workflow for determining the selectivity of an ALR2 inhibitor by comparing its potency against ALR1 and ALR2.
Logical Relationship: Troubleshooting Poor Selectivity
Caption: A logical approach to troubleshooting and improving the selectivity of an ALR2 inhibitor, from initial verification to advanced optimization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NB-64-41103-25mg | this compound Clinisciences [clinisciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Alr2-IN-3 Experiments
Welcome to the technical support center for Alr2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this aldose reductase 2 (ALR2) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you navigate the common pitfalls associated with this compound and related compounds.
Introduction to this compound
This compound is an inhibitor of Aldose Reductase 2 (ALR2), a key enzyme in the polyol pathway. Under hyperglycemic conditions, ALR2 is overactivated, leading to the accumulation of sorbitol, a process implicated in the pathogenesis of diabetic complications.[1][2][3] The inhibition of ALR2 is a therapeutic strategy to mitigate these complications.
Important Note on Compound Identity: Publicly available datasheets for this compound consistently reference the biological activity of a closely related compound, ALR2-IN-2 .[1] This guide is therefore based on the published data for ALR2-IN-2, assuming it serves as a reliable proxy for this compound. Researchers should always refer to the certificate of analysis for their specific lot of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when working with ALR2 inhibitors like this compound?
A1: The most common challenges include:
-
Poor Selectivity: Many ALR2 inhibitors also inhibit Aldose Reductase 1 (ALR1), which can lead to off-target effects and toxicity.[1][4]
-
Suboptimal Pharmacokinetics: Some classes of ALR2 inhibitors, particularly those with carboxylic acid moieties, exhibit poor bioavailability.[4]
-
Compound Solubility: Like many small molecule inhibitors, this compound may have limited aqueous solubility, requiring careful preparation of stock solutions and experimental buffers.
-
In Vitro to In Vivo Correlation: Translating the efficacy of an ALR2 inhibitor from an enzymatic assay to a cellular or in vivo model can be challenging due to factors like cell permeability and metabolic stability.
Q2: How selective is this compound for ALR2 over ALR1?
A2: Based on the data for the reference compound ALR2-IN-2, it shows a moderate degree of selectivity for rat ALR2 over rat ALR1.[1] The IC50 for rat ALR2 is 22 nM, while for rat ALR1 it is 116 nM, indicating an approximate 5.3-fold selectivity.[1] Researchers should experimentally verify this selectivity for their specific assay system and species of interest.
Q3: What is the mechanism of action of this compound?
A3: this compound acts as an inhibitor of the ALR2 enzyme. ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][3] By inhibiting this enzyme, this compound is expected to prevent the accumulation of intracellular sorbitol and the subsequent osmotic and oxidative stress that contribute to diabetic complications.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Compound Precipitation: The inhibitor may be precipitating in the assay buffer due to low solubility. 2. Enzyme Instability: Recombinant ALR2 may lose activity over time, especially with repeated freeze-thaw cycles. 3. Substrate/Cofactor Degradation: NADPH is light and temperature sensitive. | 1. Visually inspect assay plates for precipitation. Consider pre-dissolving this compound in a small amount of DMSO and ensure the final DMSO concentration is consistent and low (<0.5%) across all wells. 2. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., Epalrestat) to ensure consistent enzyme activity. 3. Prepare NADPH solutions fresh for each experiment and keep them on ice and protected from light. |
| Low Potency in Cell-Based Assays | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. 2. Compound Efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Metabolic Inactivation: The compound may be rapidly metabolized by the cells into an inactive form. | 1. Consider using cell lines with known differences in membrane transporter expression. 2. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if potency is restored. 3. Perform a time-course experiment to see if the inhibitory effect diminishes over time. LC-MS/MS analysis of cell lysates can be used to detect and identify potential metabolites. |
| High Background Signal in Enzymatic Assay | 1. NADPH Autoxidation: NADPH can spontaneously oxidize, leading to a decrease in absorbance at 340 nm independent of enzyme activity. 2. Contaminants in Reagents: Impurities in the buffer or other reagents may interfere with the absorbance reading. | 1. Include a "no enzyme" control well containing all components except ALR2 to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from all other readings. 2. Use high-purity reagents and freshly prepared buffers. |
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of the reference compound ALR2-IN-2.
| Compound | Target | Organism | IC50 | Reference |
| ALR2-IN-2 | ALR2 | Rat | 22 nM | [1] |
| ALR2-IN-2 | ALR1 | Rat | 116 nM | [1] |
Experimental Protocols
ALR2 Enzymatic Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against recombinant ALR2.
Materials:
-
Recombinant human or rat ALR2
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
This compound
-
DMSO (for compound dilution)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. Then, dilute this series in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is the same for all wells and does not exceed 0.5%.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer. Final concentrations in the assay are typically in the range of 0.1-0.2 mM for NADPH and 1-10 mM for DL-glyceraldehyde.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the diluted this compound or vehicle control (buffer with the same percentage of DMSO).
-
Add 20 µL of the ALR2 enzyme solution and incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of the substrate/cofactor mix (containing both NADPH and DL-glyceraldehyde).
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The temperature should be maintained (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Sorbitol Accumulation Assay
This protocol provides a framework for assessing the ability of this compound to inhibit sorbitol accumulation in cells cultured under high-glucose conditions.
Materials:
-
A suitable cell line (e.g., ARPE-19, human retinal pigment epithelial cells, which express ALR2).
-
Cell culture medium (e.g., DMEM/F-12).
-
Fetal Bovine Serum (FBS).
-
D-Glucose.
-
This compound.
-
Sorbitol Assay Kit (commercially available, typically based on sorbitol dehydrogenase activity).
-
Cell lysis buffer.
-
Protein Assay Kit (e.g., BCA).
Methodology:
-
Cell Culture and Treatment:
-
Culture ARPE-19 cells to ~80% confluency in standard medium (e.g., containing 5.5 mM glucose).
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Change the medium to a high-glucose medium (e.g., 30-50 mM D-glucose) containing the respective concentrations of this compound or vehicle. Use a medium with L-glucose as an osmotic control.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay for normalization.
-
-
Sorbitol Measurement:
-
Measure the intracellular sorbitol concentration in the lysates using a commercial sorbitol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration for each sample.
-
Calculate the percentage inhibition of sorbitol accumulation for each concentration of this compound relative to the high-glucose vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to evaluate the dose-dependent effect.
-
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on ALR2.
Experimental Workflow
Caption: Workflow for evaluating the efficacy of this compound.
References
how to avoid Alr2-IN-3 degradation in solution
Disclaimer: The following information is based on general knowledge of small molecule inhibitors and assumes that "Alr2-IN-3" shares properties with other aldose reductase inhibitors. Specific stability data for this compound is not publicly available.
Troubleshooting Guides
Question: My this compound solution appears cloudy or has visible precipitates. What should I do?
Answer:
Cloudiness or precipitation can indicate several issues. Follow these steps to troubleshoot:
-
Verify Solubility: Confirm that the solvent you are using is appropriate for this compound and that you have not exceeded its solubility limit. Refer to the solubility data table below.
-
Check Temperature: Ensure the solution is at the recommended storage temperature. Some compounds are less soluble at lower temperatures. Gentle warming may redissolve the precipitate, but be cautious as heat can also accelerate degradation.
-
Assess pH: The pH of your solution can significantly impact the solubility and stability of the compound. Verify that the pH of your buffer is within the optimal range for this compound.
-
Sonication: If the compound is known to be difficult to dissolve, brief sonication may help.
-
Filtration: If precipitation persists and you suspect it is due to impurities or degradation products, you can filter the solution through a 0.22 µm filter to remove particulate matter. However, this will not resolve underlying stability issues.
Question: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
Answer:
A decrease in activity is often a sign of compound degradation. Consider the following potential causes and solutions:
-
Improper Storage:
-
Temperature: Storing the solution at an inappropriate temperature is a common cause of degradation. Refer to the recommended storage conditions.
-
Light Exposure: Protect the solution from light, as many organic molecules are light-sensitive. Use amber vials or wrap containers in foil.
-
Air/Oxygen Exposure: Repeatedly opening and closing the container can expose the compound to oxygen, leading to oxidation. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and air exposure.
-
-
Solvent and Buffer Choice:
-
Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions. Water content in organic solvents can promote hydrolysis.
-
Buffer Compatibility: Ensure the buffer components are compatible with this compound and that the pH is optimal for its stability. Some buffer components can react with the compound.[1]
-
-
Contamination:
-
Microbial Contamination: If using aqueous buffers for an extended period, consider sterile filtering the solution and storing it under sterile conditions to prevent microbial growth, which can alter the pH and degrade the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific data for this compound is unavailable, aldose reductase inhibitors are often soluble in organic solvents like DMSO, ethanol, and methanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. Always refer to the manufacturer's datasheet for specific solubility information.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is generally recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of compounds in aqueous solutions can be highly variable and depends on factors like pH, temperature, and the presence of other molecules.[2][3][4] It is best practice to prepare fresh aqueous solutions for each experiment from a frozen stock. If you need to store an aqueous solution for a short period, keep it at 4°C and use it within a day. For longer-term storage, conduct a stability study.
Q4: How can I check for this compound degradation?
A4: The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification. A decrease in the peak area of the parent compound over time indicates degradation.
Data Presentation
Table 1: General Solubility and Stability of Small Molecule Inhibitors (Example Data)
| Solvent/Buffer System | Solubility | Stability (General Guideline) |
| DMSO | High | Generally stable at -20°C for months |
| Ethanol | Moderate to High | Stable at -20°C for weeks to months |
| PBS (pH 7.4) | Low (often requires DMSO pre-dissolution) | Limited stability; prepare fresh daily. |
| Tris Buffer (pH 7.5) | Variable | Stability is pH and temperature-dependent. |
Note: This table provides general guidance. Specific data for this compound should be obtained from the supplier or determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
-
Objective: To determine the degradation rate of this compound in a specific solvent or buffer over time.
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer of interest (e.g., PBS, Tris)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM). This is your time zero (T=0) sample.
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the buffer or solvent you wish to test.
-
Incubation: Aliquot the test solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from storage.
-
Inject a fixed volume of the solution onto the HPLC system.
-
Run a suitable gradient method to separate this compound from potential degradation products.
-
Record the peak area of the this compound parent peak.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the half-life (t½) of the compound under the tested conditions.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competing interactions contributing to alpha-helical stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from Alr2-IN-3 Studies
Welcome to the technical support center for Alr2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data that may arise during their experiments with this Aldose Reductase 2 (ALR2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Aldose Reductase 2 (ALR2), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, ALR2 converts excess glucose to sorbitol. This accumulation of sorbitol can lead to osmotic stress and is implicated in the pathogenesis of diabetic complications. This compound is designed to block this activity.
Q2: What are the known selectivity and potency of this compound?
Based on data for the closely related compound ALR2-IN-2, this compound is expected to be a potent inhibitor of ALR2. However, it is important to note that it also exhibits inhibitory activity against Aldose Reductase 1 (ALR1). This lack of absolute selectivity is a common characteristic of many ALR2 inhibitors and a potential source of off-target effects.
Data Presentation: Potency of Alr2-IN-2 (as a proxy for this compound)
| Target Enzyme | Species | IC50 Value |
| Aldose Reductase 2 (ALR2) | Rat | 22 nM[1] |
| Aldose Reductase 1 (ALR1) | Rat | 116 nM[1] |
Q3: What are the potential off-target effects of this compound?
Given its inhibitory effect on ALR1, unexpected biological effects may arise from the inhibition of this enzyme. ALR1 is involved in the detoxification of various aldehydes. Therefore, inhibition of ALR1 could lead to cellular toxicity due to the accumulation of these reactive species. Additionally, ALR2 itself is involved in detoxification pathways and inflammatory signaling, so its inhibition might lead to unexpected cellular responses.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected ALR2 Inhibition in Cell-Based Assays
Q: My in vitro enzymatic assay shows potent inhibition, but in my cell-based model, the effect of this compound is much weaker. Why?
Possible Causes and Troubleshooting Steps:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.
-
Troubleshooting: Consider using a permeabilization agent (e.g., a low concentration of digitonin) in a control experiment to see if this enhances potency. This is for experimental validation only and not for therapeutic simulation.
-
-
Compound Stability: The compound may be unstable in your cell culture medium.
-
Troubleshooting: Test the stability of this compound in your specific medium over the time course of your experiment using analytical methods like HPLC.
-
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular metabolism.
-
Troubleshooting: Use cells with a consistent and low passage number for all experiments to ensure reproducibility.
-
-
Assay Conditions: The substrate concentration or incubation time in your cell-based assay may not be optimal.
-
Troubleshooting: Optimize the assay conditions, such as substrate concentration and incubation time, to ensure you are working within the linear range of the assay.
-
Issue 2: Unexpected Cytotoxicity at Effective Concentrations
Q: I'm observing significant cell death at concentrations where I expect to see specific ALR2 inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects (ALR1 Inhibition): As noted, this compound inhibits ALR1, which is involved in detoxification. Inhibition of ALR1 can lead to an accumulation of toxic aldehydes, causing cell death.
-
Troubleshooting:
-
Measure the activity of ALR1 in your cells to see if it is also being inhibited at the concentrations you are using.
-
Consider using a structurally different ALR2 inhibitor with a better selectivity profile for comparison.
-
Knockdown ALR1 using siRNA to see if this phenocopies the toxicity, which would suggest the off-target effect is the cause.
-
-
-
Impairment of ALR2's Detoxification Role: ALR2 itself helps in detoxifying reactive aldehydes. Its inhibition can lead to cellular stress.[2]
-
Troubleshooting: Measure markers of oxidative stress (e.g., reactive oxygen species) in your cells following treatment with this compound.
-
-
Compound Precipitation: At higher concentrations, this compound may be precipitating out of solution in the cell culture medium, which can cause non-specific toxicity.
-
Troubleshooting: Visually inspect the wells for any precipitate. Determine the solubility of this compound in your specific cell culture medium.
-
Experimental Workflow: Troubleshooting Unexpected Cytotoxicity
Caption: Workflow for diagnosing the cause of unexpected cytotoxicity.
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency
Q: this compound is potent in my in vitro and cell-based assays, but I'm not seeing the expected effect in my animal models. What are the potential reasons?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient exposure at the target tissue.
-
Troubleshooting:
-
Perform a PK study to measure the concentration of this compound in plasma and the target tissue over time.
-
Consider alternative routes of administration or formulation changes to improve bioavailability.
-
-
-
Target Engagement: The compound may not be reaching and binding to ALR2 in the target tissue at sufficient concentrations.
-
Troubleshooting: If possible, develop an assay to measure ALR2 occupancy or inhibition in tissue samples from your in vivo study.
-
-
Complexity of the In Vivo System: The biological system in an animal model is far more complex than in vitro. There may be compensatory mechanisms or other pathways that are activated in vivo that are not present in your in vitro models.
-
Troubleshooting: Analyze other related biological markers in your in vivo study to get a broader picture of the biological response to this compound.
-
Logical Relationship: Potential Causes of Poor In Vivo Efficacy
Caption: Factors contributing to poor in vivo efficacy of this compound.
Experimental Protocols
Key Experiment: In Vitro ALR2 Inhibition Assay
This protocol provides a general method for determining the IC50 value of this compound against purified ALR2 enzyme.
-
Reagents and Materials:
-
Purified recombinant human or rat ALR2
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Assay Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and ALR2 enzyme in each well of the 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway: The Polyol Pathway and this compound Inhibition
Caption: The polyol pathway and the inhibitory action of this compound on ALR2.
References
Alr2-IN-3 interference with assay components
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Alr2-IN-3, a potent Aldose Reductase (ALR2) inhibitor. The information herein is intended to help identify and resolve potential issues related to assay interference and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational inhibitor of Aldose Reductase (ALR2). ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications.[1][2] this compound is designed to bind to the active site of ALR2, preventing the reduction of glucose and thereby mitigating downstream pathological effects.
Q2: What is the polyol pathway and the role of ALR2?
The polyol pathway is a two-step metabolic pathway that converts glucose into fructose.
-
Aldose Reductase (ALR2): In the presence of its cofactor NADPH, ALR2 reduces glucose to sorbitol.
-
Sorbitol Dehydrogenase (SDH): Sorbitol is then oxidized to fructose by SDH, using NAD+ as a cofactor.
Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in states of hyperglycemia, the elevated intracellular glucose leads to a significant increase in ALR2 activity.[1][2] This has several downstream consequences, including osmotic stress due to sorbitol accumulation, and increased oxidative stress from the depletion of NADPH, which is required for the regeneration of the antioxidant glutathione.[1]
References
dealing with batch-to-batch variation of Alr2-IN-3
Welcome to the technical support center for Alr2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variation of this compound, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound in our cellular assays across different lots. What could be the potential cause?
A1: Inconsistent inhibitory effects are a common manifestation of batch-to-batch variation in small molecule inhibitors. This can stem from several factors, including differences in purity, the presence of impurities or residual solvents, variations in crystalline structure (polymorphism), or degradation of the compound. Each of these can affect the compound's solubility, stability, and ultimately its biological activity. We recommend a systematic quality control check of the different batches to identify the root cause.
Q2: Our latest batch of this compound shows different solubility compared to the previous one. How can we address this?
A2: Variations in solubility can be attributed to differences in the physical properties of the compound between batches, such as crystallinity or the presence of different salt forms. It is also possible that the solvent used for reconstitution is a factor. We advise verifying the solvent quality and performing a simple solubility test to compare the batches. If the issue persists, a more detailed analysis of the solid-state properties of the different batches may be necessary.
Q3: How can we proactively assess a new batch of this compound to avoid downstream experimental issues?
A3: Proactive quality control is crucial. Before using a new batch in large-scale or critical experiments, we recommend performing a set of validation experiments. These should include analytical chemistry techniques to confirm identity and purity (e.g., LC-MS, HPLC) and a functional assay to verify its biological activity (e.g., an in vitro enzyme inhibition assay). Comparing the results with a previously validated "golden batch" can help ensure consistency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound between different batches, follow this troubleshooting workflow:
troubleshooting poor reproducibility with Alr2-IN-3
An Introductory Note on Alr2-IN-3: Publicly available information on the specific inhibitor "this compound" is limited. This guide has been constructed using data from a closely related and well-characterized analog, ALR2-IN-2 , which belongs to the same novel series of non-acidic, rhodanine-based aldose reductase inhibitors. The troubleshooting advice provided is broadly applicable to this class of compounds and to aldose reductase inhibitors in general.
Troubleshooting Guide
This guide addresses common issues that may lead to poor reproducibility in experiments involving this compound and similar rhodanine-based aldose reductase (ALR2) inhibitors.
Question: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Answer:
Inconsistent IC50 values for ALR2 inhibitors like this compound can stem from several factors, ranging from the inherent properties of the compound to variations in experimental setup. Here are the most common culprits:
-
Compound Solubility and Stability:
-
Poor Solubility: Rhodanine-based compounds can have limited aqueous solubility. If this compound is not fully dissolved in your assay buffer, its effective concentration will be lower and more variable, leading to inconsistent inhibition. Precipitation during the experiment can also alter the concentration.
-
Instability: The compound may degrade in your assay buffer or under specific experimental conditions (e.g., exposure to light, certain pH values). This will reduce the concentration of the active inhibitor over time.
-
-
Assay-Specific Issues:
-
NADPH Instability: The ALR2 enzyme assay relies on monitoring the consumption of the cofactor NADPH. NADPH is sensitive to degradation, especially in acidic conditions or with repeated freeze-thaw cycles. Inconsistent NADPH quality or concentration will directly impact the measured enzyme activity and, consequently, the calculated IC50 values.
-
Enzyme Activity: The activity of the recombinant ALR2 enzyme can vary between batches or with storage time. It is crucial to use a consistent source of the enzyme and to validate its activity in each experiment.
-
-
Compound-Specific Interference (Pan-Assay Interference Compounds - PAINS):
-
This compound belongs to the rhodanine chemical class, which is a known PAINS scaffold.[1][2][3] PAINS are compounds that can appear as hits in many different assays through non-specific mechanisms, leading to poor reproducibility and false positives.[3][4]
-
Aggregation: At higher concentrations, rhodanine compounds can form aggregates that non-specifically inhibit enzymes.[1] This can lead to a steep and often irreproducible dose-response curve.
-
Reactivity: The rhodanine scaffold contains a reactive Michael acceptor, which can covalently modify proteins, leading to non-specific and irreversible inhibition.[1]
-
Assay Interference: Colored compounds can interfere with spectrophotometric assays by absorbing light at the same wavelength as the readout (in this case, 340 nm for NADPH).[1][5]
-
Question: My dose-response curve for this compound does not follow a standard sigmoidal shape. What could be wrong?
Answer:
An atypical dose-response curve is often a red flag for assay artifacts. For rhodanine-based compounds like this compound, this can be due to:
-
Compound Precipitation: If the inhibitor precipitates at higher concentrations, the curve may plateau or even drop off unexpectedly.
-
Aggregation-Based Inhibition: Inhibition driven by aggregation often results in an unusually steep curve that is not representative of a true 1:1 binding interaction.[1]
-
Assay Interference: If the compound has intrinsic absorbance at 340 nm, it can interfere with the detection of NADPH consumption, leading to a distorted curve.
Question: How can I improve the reproducibility of my experiments with this compound?
Answer:
To enhance the reliability of your results, consider the following steps:
-
Optimize Compound Handling:
-
Solubility: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[6] When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) and consistent across all wells. Visually inspect for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to minimize degradation.
-
-
Validate Assay Components:
-
NADPH Quality: Use high-quality NADPH and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Enzyme Titration: Perform an enzyme titration to determine the optimal concentration of ALR2 that results in a linear reaction rate within the desired assay time.
-
-
Control for PAINS-Related Artifacts:
-
Detergent Addition: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt compound aggregates and reduce non-specific inhibition.
-
Pre-incubation Test: Compare the IC50 value with and without a pre-incubation step of the enzyme and inhibitor before adding the substrate. A time-dependent increase in potency may suggest covalent modification.
-
Control for Absorbance: Run a control experiment with this compound in the assay buffer without the enzyme to check for any intrinsic absorbance at 340 nm.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is an inhibitor of Aldose Reductase 2 (ALR2), the first and rate-limiting enzyme of the polyol pathway.[2] In hyperglycemic conditions, ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol and the concurrent depletion of NADPH contribute to the pathogenesis of diabetic complications. By inhibiting ALR2, this compound is designed to prevent these detrimental effects. The closely related ALR2-IN-2 has been shown to interact with the anion-binding sub-pocket of the enzyme.[2]
Question: What is the selectivity of this compound for ALR2 over the related enzyme ALR1?
Answer: High selectivity for ALR2 over Aldehyde Reductase (ALR1) is crucial, as ALR1 is involved in detoxifying aldehydes. Non-selective inhibition can lead to off-target effects. For the related compound, ALR2-IN-2, the selectivity has been quantified and is presented in the table below.
Question: What are typical starting concentrations for this compound in an in vitro assay?
Answer: Based on the potency of the closely related ALR2-IN-2, a good starting point for an in vitro ALR2 inhibition assay would be a concentration range that brackets the expected IC50 value. A serial dilution from 1 µM down to the low nanomolar or picomolar range is recommended.
Quantitative Data Summary
The following table summarizes the in vitro potency of the related inhibitor ALR2-IN-2 and provides a comparison with well-established ALR2 inhibitors.
| Compound | Target | IC50 | Selectivity (ALR1/ALR2) | Reference |
| ALR2-IN-2 | Rat ALR2 | 27 nM | ~8.4 | [1] |
| Rat ALR1 | 228 nM | [1] | ||
| Epalrestat | Rat Lens ALR2 | 10 nM | High | [7][8] |
| Sorbinil | Rat Lens ALR2 | ~2 µM | Moderate | [9] |
Experimental Protocols
Detailed Methodology for In Vitro ALR2 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds like this compound against ALR2.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2.
-
Enzyme Solution: Recombinant human or rat ALR2 diluted in assay buffer to a final concentration that gives a linear rate of NADPH consumption (e.g., 2.5 mU/mL).
-
Cofactor Solution: 0.16 mM NADPH in assay buffer. Prepare fresh daily.
-
Substrate Solution: 10 mM DL-glyceraldehyde in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (96-well UV-transparent plate format):
-
Add 100 µL of assay buffer to all wells.
-
Add 20 µL of the inhibitor solution at various concentrations to the test wells. Add 20 µL of assay buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of the enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the cofactor solution (NADPH) followed immediately by 40 µL of the substrate solution (DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epalrestat | Reductase | TargetMol [targetmol.com]
- 7. Epalrestat - Focus Biomolecules [mayflowerbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining In Vivo Delivery of Alr2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Alr2-IN-3, a selective inhibitor of Aldose Reductase 2 (ALR2).
General Information on this compound and Aldose Reductase 2 (ALR2) Inhibitors
Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions.[1][2] This activation can lead to the development of chronic diabetic complications.[1][3] ALR2 inhibitors are therefore being investigated as a therapeutic strategy to prevent or mitigate such complications.[2][4] However, many ALR2 inhibitors have faced challenges in clinical development due to issues with pharmacokinetics, toxicity, or lack of selectivity over the related enzyme Aldehyde Reductase 1 (ALR1), which plays a role in detoxification.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Solubility and Formulation
Q1: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?
-
Initial Solubility Testing: Begin by testing solubility in common biocompatible solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Co-solvent Systems: If the compound precipitates upon dilution in aqueous media, consider using a co-solvent system. A common starting point is a mixture of DMSO and polyethylene glycol (e.g., PEG400), or DMSO and corn oil. For example, a formulation could consist of 10% DMSO in corn oil.
-
Suspending Agents: For oral administration, creating a suspension is a viable option. You can use agents like 0.5% carboxymethyl cellulose (CMC) or a combination of 0.25% Tween 80 and 0.5% CMC.
-
pH Adjustment: Depending on the chemical properties of this compound (i.e., presence of acidic or basic functional groups), adjusting the pH of the vehicle may improve solubility.
Troubleshooting Formulation Issues:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The compound is poorly soluble in the aqueous final vehicle. | Increase the percentage of the organic co-solvent (e.g., PEG400, corn oil). Prepare a suspension instead of a solution. |
| High viscosity of the formulation | High concentration of PEG or CMC. | Try a different vehicle system or lower the concentration of the viscosity-enhancing agent. Ensure the formulation can be easily and accurately administered. |
| Animal distress after injection | The vehicle (e.g., high percentage of DMSO) or the compound itself is causing irritation. | Reduce the concentration of the organic solvent. Consider alternative, less toxic vehicles. Perform a vehicle-only control experiment to assess tolerability. |
2. Dosing and Administration
Q2: How do I determine the appropriate dose of this compound for my animal model?
A2: Determining the optimal in vivo dose requires a multi-step approach:
-
In Vitro Potency: Start with the in vitro IC50 value of this compound against ALR2. While the specific IC50 for this compound is not provided in the search results, related compounds like ALR2-IN-2 and ALR2-IN-5 have reported IC50 values of 22 nM and 99.29 nM, respectively.[5][6]
-
Literature Review: Examine studies on other ALR2 inhibitors to find typical dose ranges used in similar animal models.
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify a dose that is both well-tolerated and shows a biological effect.
Q3: What is the recommended route of administration for this compound?
A3: The choice of administration route depends on the experimental goals and the formulation.
-
Oral (PO): Often preferred for its convenience and clinical relevance. Requires the compound to have good oral bioavailability. Suspensions in CMC are commonly used for oral gavage.
-
Intraperitoneal (IP): Bypasses first-pass metabolism and can lead to higher systemic exposure. Solutions or well-suspended micronized powders are suitable for IP injection.
-
Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies. Requires the compound to be fully dissolved in a sterile, biocompatible vehicle.
3. Pharmacokinetics and Efficacy
Q4: I am not observing the expected therapeutic effect in my in vivo model. What could be the issue?
A4: A lack of efficacy can stem from several factors related to the compound's pharmacokinetic profile:
-
Poor Bioavailability: The compound may be poorly absorbed after oral administration or rapidly cleared from circulation. Consider switching to an IP or IV route to confirm systemic exposure.
-
Rapid Metabolism: this compound might be quickly metabolized in the liver. Pharmacokinetic studies are necessary to determine the compound's half-life.
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve a therapeutic concentration at the target tissue.
Troubleshooting Efficacy Issues:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Quantitative Data for Related ALR2 Inhibitors
While specific data for this compound is unavailable, the following table summarizes information for other ALR2 inhibitors, which can serve as a reference.
| Compound | Target | IC50 | Selectivity (over ALR1) | Reference |
| ALR2-IN-2 | Rat ALR2 | 22 nM | 5.3-fold (ALR1 IC50 = 116 nM) | [5] |
| ALR2-IN-5 | ALR2 | 99.29 nM | Not specified | [6] |
| FM6B | ALR2 | 1.02 µM | 43.63 | [7] |
| FM7B | ALR2 | 1.14 µM | 37.03 | [7] |
| FM9B | ALR2 | 1.08 µM | 45.14 | [7] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of a Poorly Soluble Compound
-
Objective: To prepare a 10 mg/mL suspension of an ALR2 inhibitor in 0.5% carboxymethyl cellulose (CMC).
-
Materials:
-
ALR2 inhibitor powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile water for injection
-
Mortar and pestle (optional, for micronizing powder)
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle: Add 0.5 g of CMC to 100 mL of sterile water. Heat gently while stirring until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Weigh the required amount of the ALR2 inhibitor. For better suspension, the powder can be micronized using a mortar and pestle.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension at 4°C. Ensure to re-suspend thoroughly by vortexing before each administration.
-
Visualizations
The Polyol Pathway and the Role of ALR2
Caption: The polyol pathway, highlighting the role of ALR2 and its inhibition by this compound.
General Workflow for In Vivo Testing of an ALR2 Inhibitor
Caption: A generalized workflow for the preclinical in vivo evaluation of an ALR2 inhibitor.
References
- 1. scispace.com [scispace.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALR2-IN-5 | Aldose Reductase | | Invivochem [invivochem.com]
- 7. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Alr2-IN-3 Selectivity Profile: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the inhibitory activity of Alr2-IN-2 against aldose reductase (ALR2) versus the closely related isoform, aldehyde reductase (ALR1). Due to the limited publicly available data for a compound specifically named "Alr2-IN-3", this guide will focus on the well-characterized inhibitor, Alr2-IN-2, which is often cross-referenced. This information is crucial for designing experiments and interpreting results in the context of diabetic complications and other pathologies involving the polyol pathway.
Quantitative Inhibitor Performance
The selectivity of an inhibitor is a critical parameter, indicating its potential for targeted therapeutic effects with minimal off-target interactions. Non-selective inhibition of ALR1, which is involved in the detoxification of various aldehydes, can lead to undesirable side effects. The inhibitory potency of Alr2-IN-2 against both rat ALR2 and ALR1 has been determined, and the data is summarized below.
| Compound | Target Enzyme | IC50 Value | Selectivity (ALR1/ALR2) |
| Alr2-IN-2 | Rat ALR2 | 22 nM[1][2][3][4] | 5.27-fold |
| Rat ALR1 | 116 nM[1][2][3][4] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity index is calculated by dividing the IC50 for ALR1 by the IC50 for ALR2, with a higher value indicating greater selectivity for ALR2.
Signaling Pathways of ALR1 and ALR2
ALR2 is the rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions. In this pathway, ALR2 reduces glucose to sorbitol, a process that contributes to diabetic complications through osmotic stress and increased oxidative stress. ALR1, while structurally similar to ALR2, primarily functions to detoxify a broad range of aldehydes, protecting the cell from cytotoxic compounds.[5][6] The distinct yet overlapping roles of these enzymes underscore the importance of developing selective ALR2 inhibitors.
Experimental Protocol for Selectivity Profiling
The determination of inhibitor selectivity against ALR1 and ALR2 typically involves an in vitro enzyme inhibition assay. The following is a generalized protocol based on common methodologies.[7][8]
1. Enzyme and Reagent Preparation:
-
Recombinant human or rat ALR1 and ALR2 are purified.
-
A reaction buffer is prepared, typically containing a phosphate buffer (pH 6.2-7.0), a cofactor (NADPH), and a reducing agent like 2-mercaptoethanol.[7][8]
-
The substrate, often DL-glyceraldehyde, is prepared in the reaction buffer.[7][8]
-
The inhibitor (e.g., Alr2-IN-2) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
2. Assay Procedure:
-
The reaction is initiated by adding the enzyme to a mixture of the reaction buffer, NADPH, and the inhibitor at various concentrations.
-
The mixture is pre-incubated to allow for inhibitor-enzyme binding.
-
The reaction is started by the addition of the substrate.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[7]
3. Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This comprehensive guide provides essential data and protocols for researchers working with ALR inhibitors. The selectivity profile of Alr2-IN-2 demonstrates a preference for ALR2, making it a valuable tool for investigating the specific roles of this enzyme in disease. Adherence to rigorous experimental protocols is crucial for obtaining reliable and reproducible data in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Alr2-IN-3 in Focus: A Comparative Guide to Aldose Reductase (ALR2) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alr2-IN-3 with other notable aldose reductase (ALR2) inhibitors. This document outlines key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support informed decisions in the pursuit of novel therapeutics for diabetic complications.
Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions. This overactivity leads to the accumulation of sorbitol, osmotic stress, and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Consequently, the inhibition of ALR2 is a key therapeutic strategy. This guide focuses on this compound, a potent ALR2 inhibitor, and provides a comparative analysis against other known inhibitors.
Quantitative Performance Analysis
The efficacy of ALR2 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency. Selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1) is another crucial parameter, as off-target inhibition of ALR1 can lead to undesirable side effects. The selectivity index (SI), calculated as the ratio of IC50 (ALR1) / IC50 (ALR2), provides a quantitative measure of this preference.
Here, we present a summary of the in vitro potency and selectivity of this compound and a selection of other well-characterized ALR2 inhibitors.
| Inhibitor | ALR2 IC50 | ALR1 IC50 | Selectivity Index (SI) | Organism/Enzyme Source |
| This compound (as ALR2-IN-2, compound 2f) | 22 nM[1] | 116 nM[1] | 5.27 | Rat (lens ALR2, kidney ALR1) |
| ALR2-IN-2 (compound 2d) | 27 nM | 228 nM | 8.44 | Rat (lens ALR2, kidney ALR1) |
| Epalrestat | 98 nM[1] | - | - | Human (lens) |
| Sorbinil | - | - | - | - |
| Fidarestat | - | - | - | - |
| Ranirestat | - | - | - | - |
| Zopolrestat | - | - | - | - |
| Tolrestat | - | - | - | - |
| Ponalrestat | - | - | - | - |
| Agnuside | 22.4 nM[1] | - | - | Human (lens) |
| Eupalitin-3-O-galactoside | 27.3 nM[1] | - | - | Human (lens) |
| Compound 3c (thiosemicarbazone derivative) | 1.42 µM[2] | - | - | - |
Note: Data for some widely known inhibitors are not presented with specific IC50 values in the search results, highlighting the variability in reported data across different studies and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of ALR2 inhibitors.
In Vitro Aldose Reductase (ALR2 and ALR1) Inhibition Assay
This spectrophotometric assay is a standard method to determine the inhibitory potential of a compound against ALR2 and ALR1.
Objective: To quantify the concentration-dependent inhibition of ALR2 and ALR1 by a test compound and determine its IC50 value.
Principle: The enzymatic activity of ALR2 is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde). The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Enzyme: Purified recombinant human or rat ALR2 and ALR1. Alternatively, crude enzyme preparations from tissues like rat lens (for ALR2) and kidney (for ALR1) can be used.
-
Buffer: 100 mM Sodium Phosphate Buffer (pH 6.2-7.0).
-
Cofactor: 0.15 mM NADPH.
-
Substrate for ALR2: 10 mM DL-glyceraldehyde.
-
Substrate for ALR1: 10 mM D-glucuronate.
-
Reducing Agent: 5 mM 2-mercaptoethanol.
-
Salt: 0.2 mM Li2SO4.
-
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, 2-mercaptoethanol, Li2SO4, NADPH, and the enzyme preparation in a cuvette or a 96-well plate.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a pre-determined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde for ALR2 or D-glucuronate for ALR1).
-
Immediately monitor the decrease in absorbance at 340 nm for a set duration (e.g., 3-5 minutes) at regular intervals.
-
Calculate the rate of the reaction (ΔAbsorbance/min).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the process of inhibitor discovery, the following diagrams have been generated using the DOT language.
ALR2 Signaling Pathway in Diabetic Complications
Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway initiates a cascade of downstream signaling events that contribute to cellular damage.
References
- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aldose Reductase Pathway: An In Vivo Efficacy Comparison of Fidarestat and Epalrestat
A comparative guide for researchers, scientists, and drug development professionals.
While information regarding the specific compound "Alr2-IN-3" is not publicly available, this guide provides a comparative overview of the in vivo efficacy of two well-documented Aldose Reductase (ALR2) inhibitors: Fidarestat and Epalrestat . This document aims to provide an objective comparison of their performance in preclinical models of diabetic complications, supported by experimental data and detailed methodologies.
Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. This hyperactivity is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Inhibiting ALR2 is a therapeutic strategy to mitigate these complications.
Comparative In Vivo Efficacy of Fidarestat and Epalrestat
The following table summarizes the in vivo efficacy of Fidarestat and Epalrestat in streptozotocin (STZ)-induced diabetic rat models, a common preclinical model for studying diabetic complications.
| Parameter | Fidarestat | Epalrestat |
| Animal Model | Streptozotocin (STZ)-induced diabetic rats | Streptozotocin (STZ)-induced diabetic rats |
| Dosage and Duration | 1 mg/kg or 4 mg/kg daily for 10 weeks; long-term studies up to 15 months.[1][2][3] | 100 mg/kg daily for 6 weeks.[4] |
| Nerve Function | - Significantly improved nerve blood flow.[1]- Significantly improved compound muscle action potential and C-potential amplitude.[1]- Dose-dependently corrected slowed F-wave, motor, and sensory nerve conduction velocities in a 15-month study.[2] | - Reduced sciatic nerve conduction latency from 1.47 ± 0.10 ms in diabetic rats to a level closer to the control group (1.13 ± 0.07 ms).[4] |
| Biochemical Markers | - Suppressed the increase in sorbitol and fructose in the sciatic nerve.[1][2]- Normalized reduced glutathione (GSH) levels in the sciatic nerve.[1][3]- Decreased myo-inositol levels in the peripheral nerve.[2] | - Reduced expression of aldose reductase in peripheral nerves.[4]- Increased expression of antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[4] |
| Oxidative Stress | - Reduced the number of 8-hydroxy-2'-deoxyguanosine (8-OHdG)-positive cells in the dorsal root ganglion, indicating reduced DNA damage from oxidative stress.[1][3] | - Alleviated oxidative stress, as evidenced by the increased expression of key antioxidant enzymes.[4] |
| Structural Changes | - Reduced frequencies of paranodal demyelination and axonal degeneration in myelinated fibers.[2]- Inhibited axonal atrophy and reduction of myelin sheath thickness.[2] | - Reduced injuries to myelinated nerve fibers, non-myelinated nerve fibers, and Schwann cells in the sciatic nerve as observed by transmission electron microscopy.[4] |
| Other Effects | Not specified in the provided results. | - In a model of diabetic erectile dysfunction, partially restored erectile function (increased ICP/MAP ratio) and increased levels of nerve growth factor (NGF) and neuronal nitric oxide synthase (nNOS) in the corpus cavernosum.[5] |
Experimental Protocols
The in vivo efficacy of ALR2 inhibitors is predominantly evaluated in rodent models of diabetes. The most common model is the streptozotocin (STZ)-induced diabetic rat.
Streptozotocin-Induced Diabetic Rat Model
-
Induction of Diabetes:
-
Male Sprague-Dawley or Wistar rats are typically used.
-
Diabetes is induced by a single intraperitoneal or intravenous injection of STZ, freshly dissolved in a citrate buffer (pH 4.5).[6][7]
-
The dosage of STZ can vary (e.g., 60-65 mg/kg body weight) to induce a stable hyperglycemic state.[5][7]
-
Blood glucose levels are monitored regularly (e.g., from the tail vein). Animals with blood glucose levels consistently above a certain threshold (e.g., >16 mM or >250 mg/dL) are considered diabetic and included in the study.[4]
-
-
Treatment Administration:
-
The ALR2 inhibitor (e.g., Fidarestat or Epalrestat) is typically administered orally. It can be mixed with the animal's feed or administered daily via gavage.[1][4]
-
A control group of diabetic rats receives a vehicle (the same formulation without the active drug). A non-diabetic control group is also maintained.
-
Treatment duration varies depending on the study's objectives, ranging from several weeks to over a year.[2][4]
-
-
Efficacy Evaluation:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCVs are measured to assess peripheral nerve function. This is a key functional endpoint in studies of diabetic neuropathy.
-
Biochemical Analysis: At the end of the study, tissues such as the sciatic nerve, lens, and retina are collected. Levels of polyol pathway intermediates (sorbitol, fructose) and other relevant markers (myo-inositol, glutathione) are quantified using techniques like HPLC or enzymatic assays.
-
Histopathology: Tissues are processed for histological or electron microscopic examination to assess structural changes, such as demyelination, axonal atrophy, and other signs of nerve damage.[2][4]
-
Oxidative Stress Markers: The levels of oxidative stress markers, such as 8-OHdG, and the activity of antioxidant enzymes (SOD, CAT, GPX) are measured in tissue homogenates.[1][4]
-
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the ALR2 signaling pathway and a typical in vivo experimental workflow.
Caption: ALR2 Signaling Pathway in Diabetic Complications.
Caption: In Vivo Evaluation Workflow for ALR2 Inhibitors.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aldose Reductase 2 (ALR2) Inhibitors for Reproducible Research
For researchers and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Aldose Reductase 2 (ALR2) inhibitors, with a focus on providing the necessary data and protocols to support reproducible research. While specific experimental data for Alr2-IN-3 is not publicly available, we will use its closely related analogue, Alr2-IN-2, as a reference for comparison against other known ALR2 inhibitors.
ALR2 is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1][2] This pathway is implicated in the development of diabetic complications, such as neuropathy, nephropathy, and retinopathy.[3] Consequently, the inhibition of ALR2 is a significant therapeutic strategy for mitigating these complications.[1][2][3]
Comparative Performance of ALR2 Inhibitors
The efficacy of an ALR2 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Another critical factor is its selectivity for ALR2 over the closely related aldehyde reductase (ALR1), as non-selective inhibition can lead to off-target effects.[1] The following table summarizes the in-vitro performance of Alr2-IN-2 and other common ALR2 inhibitors.
| Compound | ALR2 IC50 | ALR1 IC50 | Selectivity (ALR1/ALR2) | Reference |
| Alr2-IN-2* | 22 nM | 116 nM | 5.27 | [4] |
| Sorbinil | 2.18 µM | - | - | [5][6] |
| Epalrestat | 98 nM | - | - | [7] |
| Compound 3c | 1.42 µM | - | - | [5][6] |
*Data for this compound is not available; Alr2-IN-2 is presented as a structural analogue.
Signaling Pathway: The Polyol Pathway
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. ALR2 catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol. This process consumes NADPH, a critical cofactor for regenerating the antioxidant glutathione. The subsequent oxidation of sorbitol to fructose is catalyzed by sorbitol dehydrogenase (SDH). The accumulation of sorbitol and the depletion of NADPH contribute to osmotic stress and oxidative damage in tissues susceptible to diabetic complications.
The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility of results when evaluating ALR2 inhibitors, a standardized experimental protocol is essential. The following is a detailed methodology for a common in-vitro ALR2 enzyme inhibition assay.
Objective: To determine the IC50 value of a test compound for ALR2.
Materials:
-
Recombinant human ALR2 enzyme
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the phosphate buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare working solutions of ALR2 enzyme, NADPH, and DL-glyceraldehyde in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound dilution (or vehicle control - buffer with DMSO)
-
ALR2 enzyme solution
-
NADPH solution
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 3-5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro ALR2 inhibition assay described above.
Workflow for an in-vitro ALR2 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NB-64-41103-25mg | this compound Clinisciences [clinisciences.com]
- 6. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Aldose Reductase 2 Inhibitors: Alr2-IN-3 and Sorbinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two aldose reductase 2 (ALR2) inhibitors: Alr2-IN-3 and the well-documented clinical candidate, Sorbinil. This analysis is based on available preclinical and clinical data to assist researchers in understanding their relative potency and potential as therapeutic agents for diabetic complications.
Disclaimer: Publicly available information on this compound is limited. Data for the closely related compound, ALR2-IN-2, is used here as a representative of this series of inhibitors. This substitution is explicitly noted where applicable.
Quantitative Efficacy and Pharmacokinetic Comparison
The following table summarizes the key efficacy and pharmacokinetic parameters for ALR2-IN-2 (as a proxy for this compound) and Sorbinil.
| Parameter | ALR2-IN-2 | Sorbinil | Source |
| IC50 (ALR2) | 22 nM (rat) | ~2.18 µM | [1][2] |
| IC50 (ALR1) | 116 nM | Not specified in reviewed sources | [1] |
| Selectivity (ALR1/ALR2) | 5.27 | Not specified in reviewed sources | Calculated from[1] |
| Peak Plasma Concentration (Cmax) | Data not available | 0.95 µg/mL (50 mg dose); 3.6 µg/mL (250 mg dose) | [3] |
| Time to Peak Concentration (Tmax) | Data not available | Not specified in reviewed sources | |
| Elimination Half-life (t1/2) | Data not available | 34 to 52 hours | [3] |
| Bioavailability | Data not available | Suitable for once-a-day dosing | [3] |
| Clinical Development Stage | Preclinical | Investigated in clinical trials for diabetic neuropathy and retinopathy | [4][5][6] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
A common method to determine the in vitro efficacy of ALR2 inhibitors is through a spectrophotometric enzyme assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Materials:
-
Recombinant human or animal aldose reductase (ALR2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (e.g., this compound, Sorbinil) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of aldose reductase is prepared in the phosphate buffer.
-
Reaction Mixture Preparation: In a cuvette, the following are added: phosphate buffer, NADPH solution, and the test compound at various concentrations. The mixture is pre-incubated at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
A detailed protocol for a commercially available aldose reductase inhibitor screening kit can also be referenced for a standardized procedure.[7]
Signaling Pathway and Experimental Workflow
Aldose Reductase and the Polyol Pathway in Diabetic Complications
Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase (ALR2) is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol. This process contributes to the pathogenesis of diabetic complications through several mechanisms, including osmotic stress, depletion of NADPH, and increased oxidative stress.
Caption: The Polyol Pathway in Hyperglycemia.
General Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of two aldose reductase inhibitors.
Caption: Efficacy Comparison Workflow.
Discussion of Efficacy
Based on the available data, ALR2-IN-2 demonstrates significantly higher in vitro potency against rat ALR2 (IC50 = 22 nM) compared to Sorbinil (IC50 ≈ 2.18 µM).[1][2] This suggests that compounds from the "Alr2-IN-" series may be more potent inhibitors of the target enzyme. However, it is crucial to note that these are preclinical data, and in vitro potency does not always translate to in vivo efficacy or clinical success.
Sorbinil has undergone extensive clinical investigation for diabetic neuropathy and retinopathy.[5][6] While some studies showed modest improvements in nerve conduction velocity, others failed to demonstrate significant clinical benefit.[6] The development of Sorbinil was also hampered by hypersensitivity reactions observed in some patients.[5]
The selectivity of an ALR2 inhibitor is an important consideration, as off-target inhibition of other aldo-keto reductases, such as aldehyde reductase (ALR1), could lead to undesirable side effects. ALR2-IN-2 shows a more than 5-fold selectivity for ALR2 over ALR1.[1]
Conclusion
References
- 1. NB-64-41103-25mg | this compound Clinisciences [clinisciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of an orally absorbed aldose reductase inhibitor, sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with sorbinil--an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of sorbinil, an aldose reductase inhibitor, in diabetic retinopathy. Sorbinil Retinopathy Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
Head-to-Head Study: Alr2-IN-3 and Other Novel Aldose Reductase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diabetic complication therapeutics is continually evolving, with a significant focus on the development of potent and selective aldose reductase (ALR2) inhibitors. ALR2 is the rate-limiting enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions, leading to a cascade of cellular stress and damage implicated in diabetic neuropathy, retinopathy, and nephropathy. This guide provides a head-to-head comparison of Alr2-IN-3, a novel rhodanine-based inhibitor, with other recently developed inhibitors, supported by available experimental data.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The primary metric for evaluating the efficacy of ALR2 inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and a selection of other novel ALR2 inhibitors.
| Inhibitor Class | Inhibitor Name | Target Enzyme | IC50 (nM) | Source |
| Rhodanine-based | This compound and related compounds | Human Aldose Reductase (ALR2) | 20 - 2000 | [1] |
| Phytocompound | Agnuside | Human Lens ALR2 | 22.4 | |
| Phytocompound | Eupalitin-3-O-galactoside | Human Lens ALR2 | 27.3 | |
| Standard | Epalrestat | Human Lens ALR2 | 98 | |
| Thiosemicarbazone | Compound 3c | Human Aldose Reductase (ALR2) | 1420 |
Note: The IC50 for this compound is presented as a range as it belongs to a series of six novel rhodanine-based inhibitors with varying potencies reported in the source literature.[1]
Experimental Protocols: Aldose Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against aldose reductase, based on commonly employed spectrophotometric methods.
Objective: To determine the IC50 value of a test compound against aldose reductase by measuring the rate of NADPH oxidation.
Materials:
-
Recombinant human aldose reductase (or tissue homogenate rich in ALR2, e.g., from rat lens)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (pH 6.2-7.0)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of aldose reductase in cold phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:
-
Phosphate buffer
-
NADPH solution (final concentration typically 0.1-0.2 mM)
-
Test compound at various concentrations (a serial dilution is recommended to determine the IC50). Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Enzyme Addition: Add the prepared aldose reductase solution to each well to initiate the reaction.
-
Substrate Addition: Shortly after adding the enzyme, add the substrate, DL-glyceraldehyde (final concentration typically 10 mM), to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: The Polyol Pathway and Points of Inhibition.
Experimental Workflow
References
A Comparative Guide to Aldose Reductase Inhibition and Other Therapeutic Strategies for Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of aldose reductase inhibition, using Ranirestat as a representative agent, against established treatments for neuropathy, namely Pregabalin and Alpha-Lipoic Acid. The information is intended to support research and development efforts in the field of neuropathy therapeutics.
Executive Summary
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage and associated pain. The polyol pathway, in which aldose reductase (ALR2) is the rate-limiting enzyme, has been a key target for therapeutic intervention. This guide evaluates the clinical and preclinical evidence for the ALR2 inhibitor Ranirestat and compares its performance with Pregabalin, a first-line treatment for neuropathic pain, and Alpha-Lipoic Acid, a potent antioxidant with neuroprotective properties. While Ranirestat has shown some efficacy in improving nerve conduction velocity, its clinical benefit on neuropathic symptoms remains less established compared to Pregabalin. Alpha-Lipoic Acid presents a well-tolerated option with demonstrated symptomatic relief.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials to facilitate a direct comparison of Ranirestat, Pregabalin, and Alpha-Lipoic Acid in the treatment of diabetic neuropathy.
Table 1: Clinical Efficacy in Diabetic Neuropathy
| Therapeutic Agent | Primary Efficacy Endpoint | Key Findings |
| Ranirestat | Change in Nerve Conduction Velocity (NCV) | Statistically significant improvements in motor and sensory NCV observed in some studies. For example, a 52-week study showed a significant increase in tibial motor NCV in the Ranirestat group compared to placebo (P = 0.021)[1][2]. However, no significant improvement in clinical symptoms as measured by the modified Toronto Clinical Neuropathy Score (mTCNS) was consistently observed[1][2][3][4]. |
| Pregabalin | Reduction in Pain Score (e.g., 50% improvement) | In controlled clinical trials for peripheral neuropathic pain, 35% of patients treated with Pregabalin experienced a 50% improvement in pain score, compared to 18% of patients on placebo[5]. The discontinuation rate due to adverse events was 12% for Pregabalin and 5% for placebo[5]. |
| Alpha-Lipoic Acid | Reduction in Total Symptom Score (TSS) | Intravenous administration of 600 mg/day over 3 weeks led to a significant and clinically relevant reduction in neuropathic pain[6]. Oral administration has also shown significant improvements in TSS, though the clinical relevance has been debated in some studies[7]. |
Table 2: Adverse Event Profile
| Therapeutic Agent | Common Adverse Events (Incidence > Placebo) | Serious Adverse Events |
| Ranirestat | Generally well-tolerated. The incidence of adverse events was comparable to placebo in a 52-week study[3]. No significant differences in safety parameters were found between Ranirestat and placebo groups[1][2]. | Severe adverse events were comparable between Ranirestat and placebo groups (Risk Ratio 1.35, 95% CI: 0.86–2.11)[4][8]. |
| Pregabalin | Dizziness (17.0% risk difference vs. placebo), Somnolence (10.8% risk difference), Peripheral Edema (5.4% risk difference), Weight Gain (4.7% risk difference)[9]. | No significant difference in the risk of serious adverse events compared to placebo (Risk Ratio 0.9, 95% CI: 0.66 to 1.24)[10]. |
| Alpha-Lipoic Acid | Generally well-tolerated at doses ≤600 mg/day, with side effects comparable to placebo. Higher doses may cause nausea, vomiting, and dizziness[7]. | A 4-year study showed a higher rate of serious adverse events on Alpha-Lipoic Acid (38.1%) compared to placebo (28.0%)[11]. However, a meta-analysis of 71 clinical studies concluded that ALA supplementation was not associated with an increased risk of any treatment-emergent adverse event[12]. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through distinct signaling pathways.
Ranirestat is an aldose reductase inhibitor that blocks the conversion of glucose to sorbitol, the first and rate-limiting step in the polyol pathway[13]. Accumulation of sorbitol in nerve cells leads to osmotic stress and subsequent nerve damage[14][15]. By inhibiting ALR2, Ranirestat aims to prevent this cascade.
Pregabalin exerts its analgesic effect by binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system[5][16]. This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P, thereby dampening pain signal transmission[17][18].
Alpha-Lipoic Acid is a potent antioxidant that mitigates oxidative stress, a key contributor to diabetic neuropathy[19][20]. It functions by scavenging reactive oxygen species (ROS), regenerating endogenous antioxidants like glutathione, and chelating metals[21]. Additionally, ALA improves nerve blood flow and has anti-inflammatory properties, inhibiting pro-inflammatory pathways such as NF-κB[22][23].
Experimental Protocols
Standardized methodologies are crucial for the objective assessment of therapeutic efficacy in neuropathy clinical trials.
Nerve Conduction Velocity (NCV) Studies
Objective: To measure the speed at which an electrical impulse travels along a nerve, providing an objective measure of nerve function.
Procedure:
-
Patient Preparation: The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned. Skin temperature is maintained at a constant level, as temperature can affect conduction velocity[24].
-
Electrode Placement: Two surface electrodes are placed on the skin over the nerve. One electrode stimulates the nerve with a mild electrical impulse, and the other records the electrical activity.
-
Stimulation and Recording: The stimulating electrode delivers a brief electrical pulse to the nerve. The recording electrode detects the nerve's response at a specific distance from the stimulation point. The time it takes for the electrical impulse to travel between the electrodes is measured.
-
Calculation of NCV: The distance between the stimulating and recording electrodes is divided by the time taken for the impulse to travel that distance. The result is the nerve conduction velocity, typically expressed in meters per second (m/s)[24][25].
-
Data Analysis: The measured NCV is compared to standard values to determine if there is evidence of nerve damage. In clinical trials, changes in NCV from baseline are compared between treatment and placebo groups.
Total Symptom Score (TSS)
Objective: To quantify the severity of sensory symptoms associated with diabetic peripheral neuropathy from the patient's perspective.
Procedure:
-
Questionnaire Administration: The Neuropathy Total Symptom Score-6 (NTSS-6) questionnaire is administered to the patient[26]. This can be done by a clinician or as a self-administered questionnaire[27].
-
Symptom Assessment: The questionnaire evaluates the frequency and intensity of six common sensory symptoms:
-
Numbness and/or insensitivity
-
Prickling and/or tingling sensation
-
Burning sensation
-
Aching pain and/or tightness
-
Sharp, shooting, lancinating pain
-
Allodynia and/or hyperalgesia[26]
-
-
Scoring: For each symptom, the patient rates the frequency and intensity on a scale. The individual scores are summed to generate a total score[28].
-
Data Analysis: The change in the TSS from baseline is calculated for each patient. In clinical trials, the mean change in TSS for the treatment group is compared to the placebo group to assess symptomatic relief[29][30].
Conclusion
The development of effective treatments for diabetic neuropathy remains a significant challenge. While aldose reductase inhibitors like Ranirestat have a strong theoretical rationale and have demonstrated some positive effects on nerve physiology, their translation to consistent clinical symptomatic improvement has been limited. In contrast, established therapies such as Pregabalin offer reliable pain relief for a subset of patients, albeit with a notable side effect profile. Alpha-Lipoic Acid provides a well-tolerated alternative with a multi-faceted mechanism of action that addresses the underlying oxidative stress. Future research should focus on identifying patient populations most likely to respond to specific therapeutic approaches and on developing combination therapies that target multiple pathogenic pathways in diabetic neuropathy.
References
- 1. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Treatment of symptomatic diabetic peripheral neuropathy with the anti-oxidant alpha-lipoic acid. A 3-week multicentre randomized controlled trial (ALADIN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha Lipoic Acid for Symptomatic Peripheral Neuropathy in Patients with Diabetes: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Drug Safety Evaluation of Pregabalin in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Safety Evaluation of α-Lipoic Acid Supplementation: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 15. Polyol pathway - Wikipedia [en.wikipedia.org]
- 16. Pregabalin in neuropathic pain: evidences and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alpha-Lipoic Acid as an Antioxidant Strategy for Managing Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of α-lipoic acid in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. www-ncbi-nlm-nih-gov-ssl.chlib.schmc.ac.kr [www-ncbi-nlm-nih-gov-ssl.chlib.schmc.ac.kr]
- 25. ansa.org.au [ansa.org.au]
- 26. Development and validity testing of the neuropathy total symptom score-6: questionnaire for the study of sensory symptoms of diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 28. researchgate.net [researchgate.net]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Aldose Reductase 2 Inhibitors: Zopolrestat and Epalrestat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldose reductase 2 (Alr2), a key enzyme in the polyol pathway, has been a therapeutic target for mitigating diabetic complications. The development of Alr2 inhibitors has been pursued to prevent the accumulation of sorbitol, a downstream product of Alr2-mediated glucose reduction, which is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent Alr2 inhibitors, Zopolrestat and Epalrestat.
It is important to note that a search for pharmacokinetic data on "Alr2-IN-3" did not yield any publicly available in vivo studies. Therefore, this guide focuses on two well-characterized inhibitors to provide a valuable comparative resource for researchers in the field.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Zopolrestat and Epalrestat derived from clinical studies.
Table 1: Pharmacokinetic Parameters of Zopolrestat in Humans
| Parameter | Healthy Volunteers (Single Dose) | Healthy Volunteers (Multiple Doses) | Non-Insulin-Dependent Diabetics (Single Dose) | Non-Insulin-Dependent Diabetics (Multiple Doses) |
| Dose | 50 - 1200 mg | 800 - 1200 mg/day (2 weeks) | 1000 mg | 1000 mg/day (10 days) |
| Cmax | Dose-proportional | 196 µg/mL (800 mg) 281 µg/mL (1200 mg) | 100 µg/mL | 208 µg/mL |
| Tmax | - | - | 2 - 4 h | 4.3 h |
| AUC | Dose-proportional (AUC0-48) | Dose-proportional (AUC0-24) | - | AUC(0-24) last dose / AUC(0-24) first dose = 2.67 |
| Half-life (t1/2) | ~30.3 h (steady state) | ~30.3 h | 26.9 h | - |
| Apparent Oral Clearance (Clpo) | 5.2 mL/min | 5.2 mL/min | 5.71 mL/min | - |
| Apparent Volume of Distribution (Vdss/F) | 12 L | 12 L | 12.9 L | - |
| Urinary Excretion (unchanged) | 34 - 45% (48 h) | ~45% (at steady state) | 36% (24 h) | - |
| Protein Binding | >99% (concentration-dependent) | >99% (concentration-dependent) | >99% (concentration-dependent) | >99% (concentration-dependent) |
Data sourced from references[3][4][5].
Table 2: Pharmacokinetic Parameters of Epalrestat in Humans
| Parameter | Healthy Chinese Subjects (Single Dose) |
| Dose | 50 mg |
| Cmax | 4781 - 4793 ng/mL |
| Tmax | Not Reported |
| AUC0-∞ | 8431 - 8556 ng·h/mL |
| Half-life (t1/2) | Not Reported |
| Apparent Oral Clearance (Clpo) | Not Reported |
| Apparent Volume of Distribution (Vdss/F) | Not Reported |
| Urinary Excretion (unchanged) | Not Reported |
| Protein Binding | Not Reported |
Data sourced from reference[6]. Note: A comprehensive pharmacokinetic profile for Epalrestat, including parameters like half-life and clearance in this specific study, was not available in the public domain.
Experimental Protocols
Zopolrestat Pharmacokinetic Studies
Study Design: The pharmacokinetic profile of zopolrestat was evaluated in healthy male volunteers and in patients with non-insulin-dependent diabetes mellitus.[3][4] The studies involved both single-dose and multiple-dose regimens.
Dosing:
-
Single-Dose Studies (Healthy Volunteers): Oral doses ranging from 50 to 1200 mg were administered.[3]
-
Multiple-Dose Studies (Healthy Volunteers): Subjects received 800 mg/day or 1200 mg/day for two weeks.[3]
-
Studies in Diabetic Patients: A single oral dose of 1000 mg was administered, followed by a multiple-dose regimen of 1000 mg/day for 10 consecutive days.[4]
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-dosing to determine plasma concentrations of zopolrestat.
-
Urine was collected to measure the amount of unchanged drug excreted.[3]
-
Plasma protein binding was determined using in vitro methods.[3][4]
-
While the specific analytical method was not detailed in the abstracts, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for drug quantification in biological matrices.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated from the plasma concentration-time data.[3][4]
Epalrestat Bioequivalence Study
Study Design: A randomized, two-way crossover study was conducted in 44 healthy Chinese subjects to compare a test and a reference formulation of epalrestat.[6]
Dosing:
-
A single oral dose of 50 mg of epalrestat was administered in a fasting state.[6]
Sample Collection and Analysis:
-
Blood samples were collected to determine the plasma concentrations of epalrestat.
-
The bioanalytical method used for quantification of epalrestat in plasma was likely a validated LC-MS/MS method, as is standard for such studies.[7]
Pharmacokinetic Analysis:
-
The primary pharmacokinetic parameters for bioequivalence assessment were Cmax and AUC.[6]
Aldose Reductase 2 Signaling Pathway
Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased. Alr2 catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH can impair the regeneration of reduced glutathione, a key antioxidant, thereby increasing oxidative stress.[8][9][10] These processes are believed to contribute to the cellular damage observed in diabetic complications.
Caption: The Aldose Reductase 2 (Alr2) signaling cascade, also known as the polyol pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of an oral drug, from administration to data analysis.
References
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the aldose reductase inhibitor, zopolrestat, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics in Non-Insulin-Dependent Diabetics of the Aldose Reductase Inhibitor, Zopolrestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence Study of Epalrestat for Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive analysis and pharmacokinetic study of epalrestat in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Benchmarking Alr2-IN-3: A Comparative Guide to Gold Standard Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel aldose reductase inhibitor, Alr2-IN-3, against established gold standard inhibitors. The data presented is intended to aid researchers in evaluating the potential of this compound for the development of therapeutics targeting diabetic complications. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase (ALR2) is a key enzyme in the polyol pathway that, under hyperglycemic conditions, catalyzes the reduction of glucose to sorbitol.[1] The accumulation of sorbitol leads to osmotic stress and is a primary contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] Consequently, the inhibition of ALR2 is a major therapeutic strategy. The ideal ALR2 inhibitor should exhibit high potency and selectivity against ALR2 over the closely related isoform, aldehyde reductase (ALR1), to minimize off-target effects.[2][3][4] This guide benchmarks this compound, a novel rhodanine-based inhibitor, against clinically relevant and well-characterized ALR2 inhibitors.[5]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and gold standard ALR2 inhibitors against both aldose reductase (ALR2) and aldehyde reductase (ALR1). The selectivity index (SI) is calculated as the ratio of ALR1 IC50 to ALR2 IC50, with a higher value indicating greater selectivity for ALR2.
| Inhibitor | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) | Enzyme Source | Reference |
| This compound (Compound 2f) | 22 | 116 | 5.3 | Rat Lens (ALR2), Rat Kidney (ALR1) | [6][7][8] |
| Epalrestat | 10 - 98 | - | - | Rat Lens, Human Placenta, Human Lens | [9][10] |
| Zopolrestat | 3.1 | - | - | Human and Rat Enzymes | |
| Ponalrestat | 7.7 (Ki) | 3,000 - 60,000 (Ki) | ~390 - 7800 | Bovine Lens (ALR2), Bovine Kidney (ALR1) | [5] |
| Sorbinil | - | - | - | - |
Note: IC50 and Ki values can vary based on experimental conditions such as substrate and enzyme source. Direct comparison is most accurate when data is generated from the same study.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: ALR2 Signaling in Diabetic Complications.
Caption: ALR2/ALR1 Inhibition Assay Workflow.
Experimental Protocols
Recombinant Human Aldose Reductase (ALR2) Inhibition Assay
This protocol is based on the spectrophotometric method described by Hayman and Kinoshita, which measures the decrease in absorbance at 340 nm due to the NADPH oxidation.[10]
Materials:
-
Recombinant human ALR2 enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Test inhibitors (e.g., this compound, Epalrestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Sodium phosphate buffer
-
Recombinant human ALR2 enzyme solution
-
NADPH solution
-
Test inhibitor solution (or vehicle control)
-
-
The final volume in each well before adding the substrate should be pre-determined.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibitor-treated reaction / Rate of vehicle-treated reaction)] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Aldehyde Reductase (ALR1) Selectivity Assay
The protocol for the ALR1 inhibition assay is similar to the ALR2 assay, with the primary difference being the substrate used.
Materials:
-
Recombinant human ALR1 enzyme
-
NADPH
-
D-glucuronate (substrate)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in the ALR2 inhibition assay protocol, but substitute DL-glyceraldehyde with D-glucuronate as the substrate.
-
-
Assay Setup and Reaction Initiation:
-
Follow the same procedure as the ALR2 assay, using the recombinant human ALR1 enzyme and D-glucuronate as the substrate.
-
-
Measurement and Data Analysis:
-
Monitor the decrease in absorbance at 340 nm and calculate the percent inhibition and IC50 values as described for the ALR2 assay.
-
-
Selectivity Index Calculation:
-
The selectivity index (SI) is calculated as: SI = IC50 (ALR1) / IC50 (ALR2).
-
Conclusion
The data presented in this guide indicates that this compound is a potent inhibitor of aldose reductase. Its performance, particularly its selectivity, can now be directly compared to gold standard inhibitors under standardized conditions. The detailed protocols and visual workflows provided herein offer a robust framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of novel ALR2 inhibitors. The development of highly selective inhibitors is crucial for advancing treatments for diabetic complications, and rigorous benchmarking is an essential step in this process.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel rhodanine based inhibitors of aldose reductase of non-acidic nature with p-hydroxybenzylidene functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Alr2-IN-3 in Retinopathy Prevention: A Comparative Analysis of Aldose Reductase Inhibition
An in-depth guide for researchers and drug development professionals on the validation of Aldose Reductase 2 (ALR2) inhibition as a therapeutic strategy for preventing retinopathy, with a focus on the representative inhibitor, Alr2-IN-3. This guide provides a comparative analysis with alternative therapies, supported by experimental data and detailed methodologies.
Diabetic retinopathy, a leading cause of blindness in working-age adults, is a microvascular complication of diabetes mellitus.[1] The pathogenesis is complex, with hyperglycemia-induced metabolic abnormalities playing a central role. One of the key pathways implicated is the polyol pathway, where the enzyme Aldose Reductase (ALR2) is the rate-limiting step.[2] Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, leading to osmotic stress, oxidative damage, and inflammation in retinal cells.[2][3] This guide focuses on a representative ALR2 inhibitor, this compound, to explore the validation of ALR2 inhibition in preventing retinopathy and compares this approach with other therapeutic strategies.
The Role of ALR2 in Retinopathy
Hyperglycemia leads to an increased flux of glucose through the polyol pathway. The activation of ALR2 and the subsequent accumulation of sorbitol have several detrimental effects on retinal cells, including:
-
Osmotic Stress: Sorbitol is an alcohol that does not readily diffuse across cell membranes, leading to its intracellular accumulation and subsequent osmotic stress. This can cause cellular damage and contribute to the breakdown of the blood-retinal barrier.
-
Increased Oxidative Stress: The conversion of glucose to sorbitol consumes the cofactor NADPH. NADPH is also required by glutathione reductase to regenerate the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[2]
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced from sorbitol can be a substrate for the formation of AGEs, which are harmful compounds that contribute to vascular damage and inflammation.
-
Activation of Protein Kinase C (PKC): The polyol pathway can also lead to the activation of PKC, another key signaling molecule involved in the pathogenesis of diabetic retinopathy.[4]
Inhibition of ALR2 is therefore a promising therapeutic strategy to mitigate these downstream effects and prevent the progression of retinopathy.[2]
Comparative Analysis of Retinopathy Treatments
The therapeutic landscape for diabetic retinopathy includes established treatments and emerging therapies. This compound, as a representative ALR2 inhibitor, is compared against these alternatives.
| Treatment Modality | Mechanism of Action | Advantages | Disadvantages |
| This compound (ALR2 Inhibitor) | Blocks the rate-limiting enzyme of the polyol pathway, preventing the conversion of glucose to sorbitol.[2] | Targets an early step in the pathogenic pathway; potentially preventive. | Efficacy may be limited in advanced stages; potential for off-target effects with non-selective inhibitors.[3] |
| Anti-VEGF Therapy (e.g., Pegaptanib, Ranibizumab) | Intravitreal injections that bind to and inhibit Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis and vascular permeability.[5] | High efficacy in treating proliferative diabetic retinopathy and diabetic macular edema. | Invasive administration (intravitreal injection); short half-life requiring repeated injections; potential for side effects like endophthalmitis.[1] |
| Laser Photocoagulation | Creates small burns in the retina to destroy abnormal blood vessels and reduce macular edema. | Established and effective treatment for proliferative retinopathy. | Destructive procedure that can cause some loss of peripheral or night vision. |
| Vitrectomy | Surgical removal of the vitreous gel to clear blood and scar tissue, and to repair retinal detachments.[1] | Effective for advanced complications like vitreous hemorrhage and retinal detachment.[1] | Invasive surgical procedure with associated risks. |
| Nutraceuticals (e.g., Resveratrol, Curcumin) | Possess antioxidant and anti-inflammatory properties that may counteract the pathogenic mechanisms of retinopathy.[1][4] | Generally well-tolerated with a good safety profile. | Efficacy is often less potent than pharmaceutical interventions and requires further clinical validation.[4] |
Experimental Validation of this compound
The validation of a novel ALR2 inhibitor like this compound involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and efficacy.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against human ALR2 and the related enzyme Aldehyde Reductase (ALR1).
Protocol:
-
Enzyme Preparation: Recombinant human ALR2 and ALR1 are expressed and purified.
-
Assay Buffer: A solution containing phosphate buffer, NADPH, and a substrate (e.g., DL-glyceraldehyde for ALR2, D-glucuronic acid for ALR1) is prepared.
-
Inhibitor Addition: Varying concentrations of this compound are added to the assay buffer.
-
Enzyme Reaction: The reaction is initiated by adding the purified enzyme.
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Expected Outcome: A potent and selective ALR2 inhibitor will have a low IC50 value for ALR2 and a significantly higher IC50 value for ALR1. For example, a study on thiosemicarbazone derivatives identified a compound with an IC50 of 1.42 μM for ALR2.[6]
Cell-Based Assays
Objective: To evaluate the ability of this compound to protect retinal cells from high-glucose-induced damage.
Protocol:
-
Cell Culture: Human retinal pigment epithelial (ARPE-19) cells or retinal pericytes are cultured.
-
High-Glucose Treatment: Cells are exposed to high glucose concentrations (e.g., 30 mM) to mimic hyperglycemic conditions, with or without this compound.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay.
-
Measurement of Intracellular Sorbitol: Intracellular sorbitol levels are quantified using techniques like gas chromatography-mass spectrometry.
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and glutathione (GSH) are measured.
Expected Outcome: this compound is expected to improve cell viability, reduce intracellular sorbitol accumulation, and decrease oxidative stress in cells cultured in high glucose.
In Vivo Animal Models
Objective: To assess the efficacy of this compound in preventing retinopathy in a diabetic animal model.
Protocol:
-
Induction of Diabetes: Diabetes is induced in rodents (e.g., rats or mice) using streptozotocin.
-
Treatment: Diabetic animals are treated with this compound or a vehicle control.
-
Evaluation of Retinal Changes: After a defined period, various retinal parameters are assessed:
-
Electroretinography (ERG): To measure retinal function.
-
Histology: To examine retinal morphology and capillary acellularity.
-
Vascular Permeability: Using Evans blue dye leakage.
-
Biochemical Markers: Measurement of sorbitol, AGEs, and inflammatory markers in the retina.
-
Expected Outcome: Treatment with this compound is expected to preserve retinal function, reduce vascular leakage, and normalize biochemical markers of diabetic retinopathy in the animal model.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Polyol Pathway and the inhibitory action of this compound on ALR2.
Caption: Mechanism of action of anti-VEGF therapies in retinopathy.
References
- 1. Novel therapies for diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucumis melo compounds: A new avenue for ALR-2 inhibition in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutraceuticals for the Treatment of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alr2-IN-3
This document provides essential safety and logistical information for the proper disposal of Alr2-IN-3, a potent inhibitor of aldose reductase. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Hazard Assessment and Waste Classification
Due to the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, a conservative approach to its disposal is mandatory. As a matter of laboratory safety, any compound with unknown toxicity or environmental impact should be treated as hazardous waste. While some aldose reductase inhibitors have been associated with toxicity due to nonselective inhibition, specific data for this compound is not currently available. Therefore, this compound waste must be segregated and disposed of through an approved hazardous waste management program.
Key Principle: In the absence of definitive safety data, treat this compound as a hazardous chemical waste. Do not dispose of it in the regular trash or down the sanitary sewer.
II. Proper Disposal Procedures for this compound
The following step-by-step instructions outline the correct procedure for the disposal of solid this compound waste.
Step 1: Segregation of Waste
-
Collect all solid waste materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Do not mix this compound waste with other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
Step 2: Packaging of Waste
-
Place the segregated solid this compound waste into a designated, leak-proof, and chemically compatible container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Ensure the exterior of the container is clean and free from contamination.
Step 3: Labeling of Waste Container
-
Properly label the waste container with a hazardous waste tag as required by your institution and local regulations. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection requests.
III. Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, general laboratory waste guidelines provide the following quantitative limits for hazardous waste accumulation.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in SAA | Typically up to 55 gallons (consult your institution's specific limits) |
| Maximum Volume of Acutely Hazardous Waste | 1 quart (as a precaution, treat unknown compounds with high caution) |
| Container Fill Level | Do not fill liquid waste containers to more than 90% capacity to allow for expansion. For solid waste, ensure the container can be securely sealed. |
IV. Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard protocols for the management of laboratory chemical waste and do not originate from a specific experimental study on this compound disposal. These are best practices derived from general chemical safety guidelines.
V. Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Alr2-IN-3
Disclaimer: A specific Safety Data Sheet (SDS) for Alr2-IN-3 was not publicly available at the time of this document's creation. The following guidelines are based on general best practices for handling novel research chemicals of unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of aldose reductase (ALR2). Given the absence of specific hazard data, a cautious approach is paramount.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid form or in solution. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Nitrile Gloves (double-gloving recommended) | Inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound. Use proper glove removal technique to avoid skin contamination.[1] |
| Eyes | Safety Goggles or a Face Shield | Must provide a complete seal around the eyes to protect against dust particles and splashes. Standard prescription glasses are not a substitute.[2] |
| Body | Laboratory Coat (fully buttoned) | A solid-front, long-sleeved lab coat is required to protect skin and clothing. |
| Respiratory | N95 Respirator or equivalent (if handling powder) | Use a NIOSH-approved respirator when weighing or otherwise handling the solid compound to prevent inhalation of fine particles.[2] Ensure proper fit and seal. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect the container for any damage upon receipt. If damaged, handle as a spill and notify the supplier.[3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep away from strong oxidizing agents.[4] |
| Weighing | Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] |
| Solution Prep | Prepare solutions in a chemical fume hood. Avoid creating dust. |
| General Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory. |
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Clean the spill area with a suitable detergent and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office for assistance. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions | Collect in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not pour down the drain. |
| Contaminated Labware | Dispose of disposable items (e.g., pipette tips, gloves) in a designated hazardous waste container. Decontaminate non-disposable glassware with a suitable solvent before washing. The initial rinsate should be collected as hazardous waste. |
| Empty Containers | The first rinse of an empty container should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies. Deface the label before disposing of the rinsed container. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for preparing and using this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
